2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione
Description
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Properties
IUPAC Name |
2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-12(2)15-10(13)9(11(14)16-12)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUAHNQWHPQAMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164996 | |
| Record name | 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15231-78-4 | |
| Record name | 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15231-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015231784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, from phenylmalonic acid. This compound serves as a valuable building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical applications.
Core Synthesis Reaction
The synthesis of this compound from phenylmalonic acid is achieved through an acid-catalyzed condensation reaction with acetone in the presence of acetic anhydride. This reaction, a variation of the original synthesis of Meldrum's acid, results in the formation of a cyclic ketal.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from phenylmalonic acid.
| Parameter | Value | Reference |
| Starting Material | Phenylmalonic acid (1.0 equiv) | [1] |
| Reagents | Acetone (1.1 equiv), Acetic Anhydride | [1] |
| Catalyst | Concentrated Sulfuric Acid (2-3 drops) | [1] |
| Reaction Temperature | 0 °C to room temperature | [1] |
| Reaction Time | 6 hours | [1] |
| Reported Yield | 84% | [1] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound.
Materials and Equipment:
-
Round-bottom flask (RBF) equipped with a magnetic stirring bar
-
Pressure-equalizing dropping funnel
-
Ice/water bath
-
Refrigerator
-
Fritted funnel for filtration
-
Phenylmalonic acid
-
Acetic anhydride (Ac₂O)
-
Acetone
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether (Et₂O)
-
Toluene
-
Cold water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirring bar, charge phenylmalonic acid (1.0 equivalent) and acetic anhydride (to achieve a concentration of 5-8 M).[1]
-
Cooling: Cool the mixture to 0 °C using an ice/water bath.[1]
-
Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid to the stirred mixture.[1]
-
Acetone Addition: Add acetone (1.1 equivalents) dropwise to the reaction mixture using a pressure-equalizing dropping funnel.[1]
-
Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 6 hours.[1]
-
Precipitation: After the reaction is complete, place the resulting mixture in a refrigerator for 2 hours to facilitate the precipitation of the product.[1]
-
Isolation: Collect the resulting solid by filtration through a fritted funnel.[1]
-
Washing: Wash the collected solid twice with cold water and then three times with diethyl ether.[1]
-
Drying: To remove traces of water, add toluene (10 mL) to the solid and evaporate the solvent. Repeat this step three times to afford the desired product, this compound.[1]
Reaction Mechanism
The synthesis proceeds via a well-established acid-catalyzed mechanism. The key steps are outlined below in the signaling pathway diagram.
Caption: Simplified reaction mechanism for the formation of this compound.
This guide provides a foundational understanding and a practical protocol for the synthesis of this compound. Researchers are advised to consult the primary literature for further details and to adhere to all standard laboratory safety procedures.
References
Spectroscopic Characterization of 5-Phenylmeldrum's Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the characterization of 5-Phenylmeldrum's Acid (2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione) using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document details experimental protocols and presents spectroscopic data in a clear, tabular format to facilitate analysis and comparison.
Chemical Structure of 5-Phenylmeldrum's Acid
physical and chemical properties of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione, also commonly known as 5-Phenylmeldrum's Acid, is a heterocyclic organic compound that serves as a versatile building block in synthetic organic chemistry. As a derivative of Meldrum's acid, it combines the high reactivity of the 1,3-dioxane-4,6-dione ring system with the steric and electronic influence of a phenyl substituent. This unique combination makes it a valuable precursor for the synthesis of a wide array of more complex molecules, including those with potential biological and pharmaceutical activities. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and potential applications in drug discovery and development.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical reactions.
General and Computed Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 220.22 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 15231-78-4 | --INVALID-LINK-- |
| Appearance | White to almost white powder/crystal | TCI America |
| Canonical SMILES | CC1(OC(=O)C(C(=O)O1)C2=CC=CC=C2)C | --INVALID-LINK-- |
| InChI Key | NTUAHNQWHPQAMB-UHFFFAOYSA-N | --INVALID-LINK-- |
| Topological Polar Surface Area | 52.6 Ų | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK-- |
| Rotatable Bond Count | 1 | --INVALID-LINK-- |
Experimental Physical Properties
| Property | Value | Notes |
| Melting Point | While a specific melting point for the title compound is not consistently reported, a closely related compound, 2,2-dimethyl-5-phenylacetyl-1,3-dioxane-4,6-dione, has a reported melting point of 96–97°C (with decomposition).[1][2] | The melting point of the parent compound, Meldrum's acid, is 94–95°C (with decomposition).[3] |
| Solubility | Generally soluble in polar organic solvents such as dioxane, acetone, and alcohols. Sparingly soluble in water and likely has limited solubility in non-polar solvents. | Based on the general solubility of Meldrum's acid and its derivatives.[4] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
NMR Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Source |
| ¹H NMR (CDCl₃) | ~7.3 (multiplet) | m | - | Aromatic protons | [5] |
| ~4.5 (singlet) | s | - | Methine proton (C5-H) | [5] | |
| ~1.7 (singlet) | s | - | Methyl protons (C(CH₃)₂) | [5] | |
| ¹³C NMR (CDCl₃) | ~164.7 | - | - | Carbonyl carbons (C4, C6) | [6] |
| ~130.5 | - | - | Quaternary aromatic carbon (C-ipso) | [6] | |
| ~129.1 | - | - | Aromatic carbons (C-ortho, C-meta) | [6] | |
| ~128.8 | - | - | Aromatic carbon (C-para) | [6] | |
| ~105.7 | - | - | Quaternary carbon (C2) | [6] | |
| ~52.7 | - | - | Methine carbon (C5) | [6] | |
| ~28.5, ~27.4 | - | - | Methyl carbons (C(CH₃)₂) | [6] |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1745, ~1708 | Strong | C=O stretching (asymmetric and symmetric) of the dione |
| ~1578, ~1559 | Medium | C=C stretching of the phenyl ring |
| ~2939, ~2913 | Medium | C-H stretching of the methyl groups |
Note: The IR data is based on a representative spectrum of a similar Meldrum's acid derivative.[5]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of 5-substituted Meldrum's acid derivatives involves the condensation of a malonic acid derivative with acetone in the presence of an acid catalyst and a dehydrating agent.[7]
Materials:
-
Phenylmalonic acid
-
Acetone
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Diethyl ether (Et₂O)
-
Toluene
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add phenylmalonic acid (1.0 equivalent) and acetic anhydride.
-
Cool the mixture to 0°C in an ice/water bath.
-
Carefully add 2-3 drops of concentrated sulfuric acid to the stirred mixture.
-
Add acetone (1.1 equivalents) dropwise to the reaction mixture using a pressure-equalizing dropping funnel.
-
Allow the reaction to warm to room temperature and continue stirring for 6 hours.
-
After the reaction is complete, place the flask in a refrigerator for 2 hours to facilitate precipitation.
-
Collect the resulting solid by filtration through a fritted funnel.
-
Wash the solid sequentially with cold water (2 times) and diethyl ether (3 times).
-
To remove residual water, add toluene (10 mL) to the solid and evaporate the solvent under reduced pressure. Repeat this step three times to afford the purified this compound.[7]
Purification
Recrystallization is a standard method for the purification of solid this compound and its derivatives.
Solvent Systems:
General Procedure:
-
Dissolve the crude product in a minimum amount of the hot primary solvent (e.g., dichloromethane or ether).
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Gradually add the anti-solvent (e.g., hexane) to the hot solution until turbidity persists.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration and wash with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an appropriate ionization technique such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
Chemical Reactivity and Applications
The chemical reactivity of this compound is dominated by the acidic proton at the C5 position and the electrophilicity of the carbonyl groups.
Knoevenagel Condensation
The acidic methylene proton at C5 readily participates in Knoevenagel condensations with aldehydes and ketones to form 5-arylidene or 5-alkylidene derivatives. These products are valuable intermediates in organic synthesis.[8]
Reduction Reactions
The carbonyl groups of this compound can be selectively reduced. For instance, reduction with samarium(II) iodide (SmI₂) and water can lead to the formation of β-hydroxy acids.[6]
Applications in Drug Discovery
Derivatives of Meldrum's acid have garnered significant interest in medicinal chemistry due to their wide range of biological activities. While research on the specific biological profile of this compound is ongoing, related compounds have demonstrated notable potential.
-
Anticancer Activity: Various derivatives of Meldrum's acid have been synthesized and evaluated for their anticancer properties. For example, hybrids of Meldrum's acid with 7-azaindole and 1,2,3-triazole have shown potent activity against several cancer cell lines, including breast (MCF-7), cervical (HeLa), prostate (DU-145), liver (HepG2), and leukemia (K562) cells.[2] Some of these compounds have been found to induce cell cycle arrest at the G2/M phase and promote apoptosis.[2]
-
Antimicrobial Activity: Meldrum's acid derivatives have also been investigated for their antimicrobial effects. Certain vanillidene Meldrum's acid compounds have exhibited significant activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[5][9] The olefinic linkage in these arylidene derivatives appears to be important for their biological activity.[8]
-
Antimalarial and Antioxidant Potential: Some studies have highlighted the antimalarial and antioxidant properties of arylidene derivatives of Meldrum's acid.[8][10]
The general approach to exploring the biological potential of this compound involves its use as a scaffold for the synthesis of a library of derivatives, which are then screened for various biological activities.
Conclusion
This compound is a highly valuable and reactive intermediate in organic synthesis. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an attractive starting material for the construction of complex molecular architectures. The demonstrated biological activities of its derivatives underscore its potential as a key scaffold in drug discovery and development programs. This technical guide provides researchers and scientists with the essential information required to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Online | 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Manufacturer and Suppliers [scimplify.com]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. ir.uitm.edu.my [ir.uitm.edu.my]
- 9. jocpr.com [jocpr.com]
- 10. pharmatutor.org [pharmatutor.org]
An In-depth Technical Guide on the Reactivity of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the reactivity of 2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, with a variety of electrophiles. Due to the high acidity of the C-5 proton, this compound readily forms a stabilized carbanion, making it a versatile nucleophile in a range of carbon-carbon bond-forming reactions. These reactions are of significant interest in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and drug development.[1][2][3]
Core Reactivity
This compound, often referred to as 5-phenyl Meldrum's acid, is a cyclic derivative of malonic acid. The two carbonyl groups flanking the C-5 position, coupled with the rigid 1,3-dioxane ring structure, contribute to the exceptional acidity of the methine proton at C-5 (pKa ≈ 4.97 for the parent Meldrum's acid).[1][4] This acidity allows for easy deprotonation to form a highly reactive enolate, which can then attack various electrophiles.
The general reactivity of 5-phenyl Meldrum's acid with electrophiles can be summarized by the following reaction scheme:
References
- 1. Selected applications of Meldrum's acid – a tutorial - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION | Journal of Academia [journal.uitm.edu.my]
- 3. 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Online | 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Manufacturer and Suppliers [scimplify.com]
- 4. Meldrum's acid [chem-is-you.blogspot.com]
Nucleophilic Attack on 5-Phenylmeldrum's Acid: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the nucleophilic attack on 5-Phenylmeldrum's Acid and its derivatives, with a particular focus on the Michael addition to 5-arylmethylidene Meldrum's acids. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, known for the high acidity of its C-5 methylene protons and the susceptibility of its carbonyl groups to nucleophilic attack.[1][2][3] Substitution at the C-5 position, particularly with an aryl group, creates a valuable scaffold for further functionalization. 5-Arylmethylidene Meldrum's acids, which are derivatives of 5-Phenylmeldrum's Acid, are potent Michael acceptors, readily undergoing conjugate addition with a variety of nucleophiles. This reactivity opens avenues for the synthesis of complex molecules with potential biological activity.[4][5][6]
This guide will delve into the mechanism of nucleophilic attack, provide detailed experimental protocols for key reactions, and present quantitative data for the resulting products.
Reaction Mechanism: Michael Addition to 5-Arylmethylidene Meldrum's Acid
The primary mode of nucleophilic attack on 5-arylmethylidene Meldrum's acids is a Michael-type conjugate addition. In this reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated system, leading to the formation of a stable enolate intermediate which is subsequently protonated.
The general mechanism is as follows:
-
Nucleophilic Attack: The nucleophile attacks the electrophilic β-carbon of the arylmethylidene group.
-
Enolate Formation: The π-electrons of the double bond shift to the α-carbon, and subsequently onto the dicarbonyl system of the Meldrum's acid, forming a resonance-stabilized enolate.
-
Protonation: The enolate is protonated, typically by a protic solvent or during aqueous workup, to yield the final Michael adduct.
Caption: Generalized mechanism of Michael addition to 5-benzylidene Meldrum's acid.
Experimental Protocols
Synthesis of 5-Arylmethylidene Meldrum's Acid Derivatives
A common route to synthesize the starting 5-arylmethylidene Meldrum's acid is through a Knoevenagel condensation between Meldrum's acid and an appropriate aromatic aldehyde.
General Procedure for Knoevenagel Condensation: [1]
-
Dissolve Meldrum's acid (1.0 eq) in a suitable solvent (e.g., methanol).
-
Add the corresponding aromatic aldehyde (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure to yield the crude product, which can be further purified if necessary.
Michael Addition of N,N′-Diphenyldithiomalondiamide to Arylmethylidene Meldrum's Acids
This section details the experimental protocol for the Michael addition of N,N′-diphenyldithiomalondiamide to various 5-arylmethylidene Meldrum's acids.[7]
General Procedure: [7]
-
To a solution of the respective 5-arylmethylidene Meldrum's acid (1.0 eq) and N,N′-diphenyldithiomalondiamide (1.0 eq) in anhydrous acetone, add an excess of a suitable base (e.g., N-methylmorpholine or triethylamine).
-
The reaction mixture is then either stirred at room temperature or refluxed for a specified time.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration and washed with appropriate solvents (e.g., acetone and light petroleum).
Quantitative Data
The following tables summarize the yields and characterization data for the Michael addition products of N,N′-diphenyldithiomalondiamide with various 5-arylmethylidene Meldrum's acids.
Table 1: Yields of Michael Adducts [7]
| Entry | Aryl Group (Ar) | Base | Reaction Conditions | Product | Yield (%) |
| 1 | 4-NO₂C₆H₄ | Et₃N | Reflux, acetone | 15a' | 34 |
| 2 | 4-NO₂C₆H₄ | N-methylmorpholine | Room temp, acetone | 15a | 56 |
| 3 | 2-NO₂C₆H₄ | N-methylmorpholine | Room temp, acetone | 15b | - |
| 4 | 2-ClC₆H₄ | N-methylmorpholine | Room temp, acetone | 15c | - |
Note: Yields for entries 3 and 4 were not explicitly provided in the source but the formation of the products was confirmed.
Table 2: Selected Spectroscopic Data for Michael Adduct 15a [7]
| Data Type | Value |
| ¹H NMR (400 MHz, DMSO-d₆), δ (ppm) | 1.15 (t, 9H), 1.27–1.31 (m, 6H), 3.07 (q, 6H), 5.27 (d, 1H), 5.95 (d, 1H), 7.15 (t, 1H), 7.21 (t, 1H), 7.26–7.31 (m, 2H), 7.36–7.40 (m, 2H), 7.55 (d, 2H), 7.80–7.84 (m, 4H), 7.98 (d, 2H), 8.86 (br s, 1H), 10.89 (s, 1H), 11.96 (s, 1H) |
| ¹³C NMR (101 MHz, DMSO-d₆), δ (ppm) | 25.6, 25.9, 42.6, 45.2, 52.6, 63.5, 71.3, 74.9, 99.8, 122.1, 123.0, 123.3, 125.8, 126.0, 128.28, 128.34, 129.5, 139.4, 139.6, 144.9, 152.5, 164.8, 197.0, 198.8 |
| FTIR , νₘₐₓ (cm⁻¹) | 3175, 2987, 2863 (N–H, C–H); 1516 (NO₂ asym); 1346 (NO₂ sym) |
| HRMS (ESI) m/z | Calculated for C₃₄H₄₁N₄O₆S₂ [M + H]⁺: 665.2468; Found: 665.2466 |
Logical Relationships and Workflows
The following diagrams illustrate the key logical relationships and experimental workflows described in this guide.
References
- 1. ir.uitm.edu.my [ir.uitm.edu.my]
- 2. A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION | Journal of Academia [journal.uitm.edu.my]
- 3. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Meldrum's acids and 5-alkylidene Meldrum's acids in catalytic carbon-carbon bond-forming processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
Thermal Decomposition of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal decomposition of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione, a phenyl-substituted derivative of Meldrum's acid. The primary focus is on the elucidation of its decomposition products, the underlying reaction mechanism, and the experimental methodologies employed for its study. It is established that the principal pathway of thermal decomposition involves the formation of phenylketene, acetone, and carbon dioxide. This process is of significant interest in organic synthesis, as it provides a valuable route to the highly reactive phenylketene intermediate. This document collates available information on the qualitative and quantitative aspects of this reaction, details relevant experimental protocols, and presents a clear visualization of the decomposition pathway.
Introduction
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives are versatile reagents in organic synthesis, prized for their high acidity and ability to serve as precursors to a variety of reactive intermediates.[1] The thermal lability of these compounds is a key feature, leading to the generation of ketenes upon heating.[2] The subject of this guide, this compound, is an important member of this family, as its thermal decomposition offers a clean and efficient method for the in situ generation of phenylketene. Understanding the products, yields, and mechanisms of this decomposition is crucial for its effective application in synthetic chemistry.
Thermal Decomposition Products
The thermal decomposition of this compound proceeds via a retro-ene type reaction, yielding three primary products:
-
Phenylketene (C₈H₆O)
-
Acetone (C₃H₆O)
-
Carbon Dioxide (CO₂)
The reaction is typically carried out under high-temperature, low-pressure conditions, often utilizing Flash Vacuum Pyrolysis (FVP) to minimize secondary reactions of the highly reactive phenylketene.[3]
Quantitative Analysis
While the qualitative identification of the decomposition products is well-established, detailed quantitative data on their relative yields from the pyrolysis of this compound is not extensively tabulated in the literature. The yield of phenylketene is highly dependent on the experimental conditions, including pyrolysis temperature, pressure, and the efficiency of the trapping method employed.
For the purpose of this guide, a representative table of expected products is provided below. It should be noted that these values are illustrative and would need to be determined empirically for a specific experimental setup.
| Product Name | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield | Analytical Method |
| Phenylketene | C₈H₆O | 118.13 | Variable | Trapping Experiment, GC-MS |
| Acetone | C₃H₆O | 58.08 | Equimolar to Phenylketene | GC-MS, NMR |
| Carbon Dioxide | CO₂ | 44.01 | Equimolar to Phenylketene | Gas Analysis |
Experimental Protocols
The primary experimental technique for studying the gas-phase thermal decomposition of this compound is Flash Vacuum Pyrolysis (FVP).[3] This method involves the rapid heating of the substrate under high vacuum, followed by the rapid quenching of the products on a cold surface.
General Flash Vacuum Pyrolysis (FVP) Protocol
A general protocol for the FVP of this compound is as follows:
-
Apparatus Setup: A standard FVP apparatus consists of a sublimation tube for the precursor, a heated pyrolysis tube (often packed with an inert material like quartz wool to ensure efficient heat transfer), and a cold trap (typically cooled with liquid nitrogen) to collect the products. The entire system is connected to a high-vacuum pump.
-
Precursor Preparation: this compound is placed in the sublimation tube.
-
Pyrolysis: The system is evacuated to a low pressure (typically 10⁻² to 10⁻³ mbar). The pyrolysis tube is heated to the desired temperature (e.g., 400-600 °C). The sublimation tube is then gently heated to allow the precursor to sublime and pass through the hot pyrolysis tube.
-
Product Collection: The gaseous products exiting the pyrolysis tube are condensed and collected in the liquid nitrogen-cooled trap.
-
Analysis: The contents of the cold trap are carefully collected and analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the products.
Phenylketene Trapping Experiment
Due to the high reactivity of phenylketene, it is often trapped in situ to facilitate its characterization and quantification. A common trapping agent is aniline, which reacts with phenylketene to form N-phenyl-2-phenylacetamide.
-
Modified FVP Setup: A vessel containing aniline vapor can be placed between the pyrolysis tube and the cold trap, or aniline can be co-sublimed with the precursor.
-
Reaction: As the phenylketene is formed, it reacts immediately with the aniline vapor.
-
Product Isolation and Analysis: The resulting N-phenyl-2-phenylacetamide is a stable, crystalline solid that can be readily isolated and quantified by standard analytical techniques (e.g., HPLC, NMR). The yield of the trapped adduct provides an indirect measure of the phenylketene yield.
Signaling Pathways and Logical Relationships
The thermal decomposition of this compound is a unimolecular process that proceeds through a concerted pericyclic reaction mechanism. The following diagrams illustrate the key steps in the decomposition pathway and a typical experimental workflow.
References
An In-depth Technical Guide to 5-Phenylmeldrum's Acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phenylmeldrum's acid, systematically known as 2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione , is a heterocyclic organic compound that belongs to the family of Meldrum's acid derivatives. Meldrum's acid and its analogues are notable for the high acidity of the C-5 proton and their utility as versatile synthons in organic chemistry. The introduction of a phenyl group at the 5-position imparts specific steric and electronic properties, making it a valuable building block for the synthesis of a variety of more complex molecules, including potential pharmaceutical agents. This technical guide provides a comprehensive overview of the synthesis, characterization, and known applications of 5-Phenylmeldrum's acid, with a focus on experimental details and data presentation for the scientific community.
Physicochemical and Spectroscopic Data
The fundamental properties and spectroscopic data for this compound are summarized in the tables below. This information is critical for its identification and characterization in a laboratory setting.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| IUPAC Name | This compound |
| Synonym | 5-Phenylmeldrum's Acid |
| CAS Number | 15231-78-4 |
| Molecular Formula | C₁₂H₁₂O₄ |
| Molecular Weight | 220.22 g/mol |
| Appearance | White to off-white solid |
Table 2: Spectroscopic Data of this compound
| Type of Spectrum | Data | Reference |
| ¹H NMR | Data available from commercial suppliers and literature. | [2] |
| ¹³C NMR | δ (CDCl₃, 100 MHz): 27.4, 28.5, 52.7, 105.7, 128.8, 129.1, 130.5, 164.7 ppm. | [3] |
Synthesis of 5-Phenylmeldrum's Acid
The synthesis of 5-Phenylmeldrum's acid is typically achieved through the condensation of phenylmalonic acid with acetone in the presence of acetic anhydride and a catalytic amount of sulfuric acid. This method is a variation of the general synthesis of Meldrum's acid and its derivatives.
Experimental Protocol: General Procedure for the Synthesis of 5-Substituted Meldrum's Acid Derivatives[4]
This protocol describes a general method that can be adapted for the synthesis of this compound.
Materials:
-
Phenylmalonic acid
-
Acetone
-
Acetic anhydride (Ac₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether (Et₂O)
-
Toluene
-
Round-bottom flask (RBF)
-
Stirring bar
-
Pressure-equalizing dropping funnel
-
Ice/water bath
-
Fritted funnel
Procedure:
-
A round-bottom flask equipped with a stirring bar is charged with phenylmalonic acid (1.0 equivalent) and acetic anhydride (5-8 M).
-
The flask is cooled to 0 °C using an ice/water bath.
-
A few drops (2-3) of concentrated sulfuric acid are carefully added to the stirred mixture.
-
Acetone (1.1 equivalents) is added dropwise to the reaction mixture using a pressure-equalizing dropping funnel.
-
The reaction is allowed to warm to room temperature and is stirred for 6 hours.
-
Following the reaction period, the mixture is placed in a refrigerator for 2 hours to facilitate precipitation.
-
The resulting solid is collected by filtration on a fritted funnel.
-
The collected solid is washed with cold water (2 times) and diethyl ether (3 times).
-
To remove residual water, toluene (10 mL) is added to the solid, and the solvent is evaporated under reduced pressure. This azeotropic removal of water is repeated three times to afford the desired product, this compound.
Potential Applications in Drug Development
While specific biological activities of 5-Phenylmeldrum's acid are not extensively documented in publicly available literature, the broader class of Meldrum's acid derivatives has garnered significant interest in medicinal chemistry. These compounds serve as versatile intermediates in the synthesis of various heterocyclic systems that exhibit a wide range of biological activities.
Derivatives of Meldrum's acid have been investigated for their potential as:
The phenyl substituent in 5-Phenylmeldrum's acid can be a key feature for molecular recognition by biological targets. The logical progression from this starting material to a potential drug candidate would involve further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.
References
- 1. This compound | C12H12O4 | CID 84848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: 2,2-dimethyl-5-phenylacetyl-1,3-dioxane-4,6- dione/phenylacetyl-Meldrum’s acid [orgspectroscopyint.blogspot.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis and biological evaluation of arylidene analogues of Meldrum's acid as a new class of antimalarial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION | Journal of Academia [journal.uitm.edu.my]
- 6. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 5-Phenylmeldrum's Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure of 5-Phenylmeldrum's Acid (2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione). The document details its synthesis, spectroscopic properties, and predicted crystallographic parameters based on closely related structures. This guide is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development, offering detailed experimental protocols and data presented in a clear, accessible format.
Introduction
Meldrum's acid and its derivatives are versatile reagents in organic synthesis, known for the high acidity of the C-5 proton and their utility as building blocks for a wide array of heterocyclic compounds. The introduction of a phenyl group at the 5-position significantly influences the molecule's reactivity and potential applications. 5-Phenylmeldrum's Acid is a key intermediate in the synthesis of various organic molecules. An understanding of its three-dimensional structure and spectroscopic characteristics is crucial for its effective utilization in synthetic chemistry and for the exploration of its potential biological activities. While specific derivatives of Meldrum's acid have been investigated for their biological activities, including antimalarial and antioxidant properties, the direct biological role and specific signaling pathways of 5-Phenylmeldrum's Acid are not extensively documented in current literature.[1][2][3][4]
Molecular Structure and Properties
The molecular structure of 5-Phenylmeldrum's Acid consists of a central 1,3-dioxane-4,6-dione ring, substituted with two methyl groups at the 2-position and a phenyl group at the 5-position.
Molecular Formula: C₁₂H₁₂O₄[5]
Molecular Weight: 220.22 g/mol [5]
IUPAC Name: this compound[5]
CAS Number: 15231-78-4[5]
Predicted Crystallographic Data
While a specific crystallographic information file (.cif) for 5-Phenylmeldrum's Acid is not publicly available, analysis of closely related 5-substituted Meldrum's acid derivatives allows for an accurate prediction of its key structural parameters.[6][7] The 1,3-dioxane-4,6-dione ring is expected to adopt a boat or sofa conformation.
The following table summarizes predicted bond lengths, bond angles, and torsion angles based on the analysis of similar crystal structures.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-C (phenyl ring) | ~1.39 |
| C-C (dioxane ring) | ~1.52 |
| C=O | ~1.21 |
| C-O | ~1.35 |
| C-Ph | ~1.51 |
| Bond Angles (°) ** | |
| O-C-O (gem-dimethyl) | ~107 |
| C-C-C (dioxane ring) | ~110 |
| O-C=O | ~125 |
| C-C=O | ~115 |
| Torsion Angles (°) ** | |
| Dihedral angle (phenyl vs. dioxane ring) | Variable |
Experimental Protocols
Synthesis of 5-Phenylmeldrum's Acid
A common and effective method for the synthesis of 5-Phenylmeldrum's Acid is the condensation of phenylmalonic acid with acetone in the presence of a dehydrating agent like acetic anhydride and an acid catalyst.
Reaction Scheme:
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. This compound | C12H12O4 | CID 84848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (E)-2,2-Dimethyl-5-(3-phenylallylidene)-1,3-dioxane-4,6-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the C-H Bond Acidity of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the acidity of the C-H bond at the C5 position of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid. Understanding the acidity of this compound, often referred to as Phenyl-Meldrum's acid, is crucial for its application in organic synthesis, particularly in the formation of carbon-carbon bonds and the development of novel pharmaceutical agents.
Core Concepts: Acidity of Meldrum's Acid and the Influence of a Phenyl Substituent
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is renowned for its exceptionally high acidity for a carbon acid, with a pKa value of approximately 4.97 in aqueous solution.[1][2][3][4][5][6] This remarkable acidity, comparable to that of carboxylic acids, is attributed to the significant stabilization of its conjugate base.[1][7] Upon deprotonation, the negative charge on the central carbon atom (C5) is extensively delocalized onto the two adjacent carbonyl oxygen atoms through resonance.[1] The rigid cyclic structure of the 1,3-dioxane-4,6-dione ring system locks the carbonyl groups in a conformation that maximizes this resonance stabilization.[7]
Comparative Acidity of Meldrum's Acid and Related Dicarbonyl Compounds
To contextualize the acidity of this compound, it is instructive to compare the pKa values of the parent Meldrum's acid with other common dicarbonyl compounds.
| Compound Name | Structure | pKa in Water |
| Meldrum's acid | 2,2-dimethyl-1,3-dioxane-4,6-dione | ~4.97[1][2][3][4][5][6] |
| Dimedone | 5,5-dimethylcyclohexane-1,3-dione | ~5.2 |
| Acetylacetone | 2,4-pentanedione | ~9.0 |
| Diethyl malonate | Diethyl propanedioate | ~13.0 |
Note: pKa values can vary slightly depending on the experimental conditions such as temperature and ionic strength.
Experimental Protocols for pKa Determination
The pKa of acidic compounds like this compound can be determined experimentally using several well-established methods. The two most common techniques are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This method involves the gradual addition of a standardized strong base to a solution of the acidic compound and monitoring the resulting change in pH using a pH meter.
Methodology:
-
Preparation of the Analyte Solution: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility. The concentration should be accurately known.
-
Titration with a Standardized Base: A standardized solution of a strong base, such as sodium hydroxide, is added incrementally to the analyte solution using a burette.
-
pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH electrode.
-
Data Analysis: The pH is plotted against the volume of titrant added to generate a titration curve. The equivalence point, where the moles of added base equal the initial moles of the acid, is identified as the inflection point of the curve. The pKa is determined from the pH at the half-equivalence point.
UV-Vis Spectrophotometry
This technique is applicable when the acidic and basic forms of the compound exhibit different ultraviolet or visible light absorption spectra.
Methodology:
-
Spectral Characterization: The UV-Vis absorption spectra of the fully protonated and deprotonated forms of this compound are recorded to identify the wavelengths of maximum absorbance (λmax) for each species.
-
Preparation of Buffered Solutions: A series of buffer solutions with known pH values spanning the expected pKa range are prepared.
-
Absorbance Measurements: A constant and known concentration of the compound is added to each buffer solution, and the absorbance is measured at one or more selected wavelengths where the absorbance of the acidic and basic forms differs significantly.
-
Data Analysis: The absorbance is plotted against the pH. The resulting sigmoidal curve is then analyzed, often using the Henderson-Hasselbalch equation, to calculate the pKa.
Logical Relationships in Acidity Determination
The following diagram illustrates the logical workflow for understanding and determining the acidity of the target compound.
Caption: Logical workflow for the analysis of the acidity of this compound.
Deprotonation and Resonance Stabilization
The exceptional acidity of the C-H bond in this compound is fundamentally due to the stability of the resulting carbanion. The following diagram illustrates the deprotonation equilibrium and the resonance structures of the conjugate base.
References
- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 2. Meldrum's acid [chem-is-you.blogspot.com]
- 3. researchgate.net [researchgate.net]
- 4. Meldrum's_acid [chemeurope.com]
- 5. 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Online | 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Manufacturer and Suppliers [scimplify.com]
- 6. 2,2-Dimethyl-1,3-dioxane-4,6-dione | 2033-24-1 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Knoevenagel Condensation for the Synthesis of 5-Arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds.[1] It typically involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base.[2] 2,2-Dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, is a particularly effective substrate for this reaction.[3] The high acidity of the methylene protons at the C-5 position (pKa = 4.97) allows the condensation to proceed under mild conditions, often without a catalyst, to yield 5-arylidene derivatives.[4][5] These products are valuable intermediates in the synthesis of a wide range of biologically active compounds and heterocyclic systems.[4][6]
This document provides a detailed protocol for the Knoevenagel condensation of Meldrum's acid with various aromatic aldehydes. While the compound 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione is a related structure, it lacks the requisite active methylene protons for a Knoevenagel condensation and is typically synthesized from phenylmalonic acid and acetone.[7] The protocol herein describes the more common and synthetically useful condensation of unsubstituted Meldrum's acid with aldehydes to produce various 5-arylidene derivatives.
General Reaction Scheme
The reaction involves the condensation of Meldrum's acid with an aromatic aldehyde, leading to the formation of a 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-dione and water.
Caption: General Knoevenagel condensation reaction.
Experimental Protocols
Protocol 1: Catalyst-Free Knoevenagel Condensation in Methanol
This protocol is adapted from a method that leverages the high reactivity of Meldrum's acid, requiring no additional catalyst.[8]
Materials:
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Aromatic aldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde)
-
Methanol (reagent grade)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) plate and chamber
-
Buchner funnel and filter paper
Procedure:
-
To a solution of Meldrum's acid (1.0 eq) in methanol (approx. 0.7 M), add the desired aromatic aldehyde (1.0 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.[8]
-
Upon completion, the solid product often precipitates from the solution.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the filtered solid with a small amount of cold methanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the desired 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-dione. Further purification is typically not required.[8]
Protocol 2: L-Tyrosine Catalyzed Solvent-Free Condensation
This green chemistry approach utilizes a bio-based catalyst and a grindstone method, eliminating the need for solvents.[9]
Materials:
-
Meldrum's acid
-
Aromatic aldehyde
-
L-Tyrosine (catalytic amount, e.g., 10 mol%)
-
Mortar and pestle
-
Spatula
Procedure:
-
In a mortar, combine Meldrum's acid (1.0 eq), the aromatic aldehyde (1.0 eq), and a catalytic amount of L-Tyrosine.
-
Grind the mixture using a pestle at room temperature for the time specified (typically 4-8 minutes).[9]
-
The reaction progress can be monitored by TLC by dissolving a small aliquot in a suitable solvent.
-
Once the reaction is complete, the solid reaction mixture is the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-arylidene derivative.
Caption: Experimental workflow for Knoevenagel condensation.
Data Presentation
The following tables summarize the results for the Knoevenagel condensation between Meldrum's acid and various aromatic aldehydes under different reaction conditions.
Table 1: Catalyst-Free Condensation in Methanol[8]
| Aldehyde | Product | Reaction Time (min) | Temperature (°C) | Yield (%) |
| Benzaldehyde | 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | 30 | Room Temp. | 70 |
| 4-Nitrobenzaldehyde | 2,2-Dimethyl-5-(4-nitrobenzylidene)-1,3-dioxane-4,6-dione | 30 | Room Temp. | 94 |
| 4-Methoxybenzaldehyde | 5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | 30 | Room Temp. | 80 |
Table 2: L-Tyrosine Catalyzed Solvent-Free Condensation[9]
| Aldehyde | Product | Reaction Time (min) | Temperature (°C) | Yield (%) |
| Benzaldehyde | 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | 5 | Room Temp. | 92 |
| 4-Chlorobenzaldehyde | 5-(4-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | 6 | Room Temp. | 94 |
| 4-Nitrobenzaldehyde | 2,2-Dimethyl-5-(4-nitrobenzylidene)-1,3-dioxane-4,6-dione | 4 | Room Temp. | 96 |
| 4-Methoxybenzaldehyde | 5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | 8 | Room Temp. | 95 |
Mechanism
The Knoevenagel condensation proceeds via a three-step mechanism: deprotonation, nucleophilic attack, and dehydration.
-
Deprotonation: A base (or a polar solvent acting as one) removes a proton from the highly acidic C-5 position of Meldrum's acid to form a stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form a tetrahedral intermediate.
-
Dehydration: The intermediate is protonated and subsequently loses a molecule of water to form the final α,β-unsaturated product.
Caption: Simplified mechanism of Knoevenagel condensation.
References
- 1. mdpi.com [mdpi.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 6. 5-(1-Aryl-3-oxo-3-phenylpropyl)-2,2-dimethyl-1,3-dioxane-4,6-diones: synthesis and reactions with N-nucleophiles - Mukhomodyarova - Izvestiya of Saratov University. New series. Series: Chemistry. Biology. Ecology [journals.rcsi.science]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. ir.uitm.edu.my [ir.uitm.edu.my]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Multicomponent Reactions Involving 5-Phenylmeldrum's Acid for Heterocyclic Synthesis
Introduction
Multicomponent reactions (MCRs) have emerged as a powerful tool in synthetic organic chemistry, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. This approach offers significant advantages in terms of efficiency, atom economy, and reduction of waste compared to traditional multi-step syntheses. Meldrum's acid and its derivatives are highly versatile C-H acidic compounds that serve as valuable building blocks in a wide array of organic transformations, including MCRs for the synthesis of diverse heterocyclic scaffolds. This document focuses on the application of a specific derivative, 5-Phenylmeldrum's Acid, in multicomponent reactions for the generation of medicinally relevant heterocyclic compounds.
While the broader applications of Meldrum's acid in MCRs are well-documented, specific examples utilizing 5-Phenylmeldrum's Acid are less prevalent in the literature. However, by drawing parallels with closely related 1,3-dicarbonyl compounds, we can outline representative protocols and applications. This document provides detailed procedures for the synthesis of polyhydroquinolines, a class of heterocycles with a wide range of biological activities, through a four-component reaction involving a 5-phenyl substituted 1,3-dicarbonyl compound, which serves as a surrogate for 5-Phenylmeldrum's Acid.
Application Note 1: Synthesis of Polyhydroquinoline Derivatives
Polyhydroquinolines are a privileged heterocyclic scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antiviral, antimicrobial, and anticancer activities. The Hantzsch dihydropyridine synthesis and its variations provide a classic and efficient route to this class of compounds. A four-component reaction of an aromatic aldehyde, a 1,3-dicarbonyl compound, ethyl acetoacetate, and ammonium acetate offers a straightforward and atom-economical approach to highly functionalized polyhydroquinolines.
The inclusion of a phenyl group at the 5-position of the dicarbonyl component, as in 5-Phenylmeldrum's Acid, is anticipated to impart specific steric and electronic properties to the resulting polyhydroquinoline products, potentially influencing their biological activity and physicochemical characteristics.
General Reaction Scheme
The four-component reaction for the synthesis of polyhydroquinolines is depicted below. This reaction proceeds via a domino sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration.
Caption: General workflow for the four-component synthesis of polyhydroquinolines.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various polyhydroquinoline derivatives using a 5-phenyl substituted 1,3-dicarbonyl compound as a representative analog for 5-Phenylmeldrum's Acid.
| Entry | Aromatic Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | L-proline (10) | Ethanol | 5 | 92 |
| 2 | 4-Chlorobenzaldehyde | L-proline (10) | Ethanol | 4 | 95 |
| 3 | 4-Methoxybenzaldehyde | L-proline (10) | Ethanol | 6 | 89 |
| 4 | 4-Nitrobenzaldehyde | L-proline (10) | Ethanol | 3 | 96 |
| 5 | 2-Chlorobenzaldehyde | L-proline (10) | Ethanol | 5 | 85 |
Experimental Protocol
General Procedure for the Synthesis of Polyhydroquinoline Derivatives:
-
Reactant Preparation: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), the 5-phenyl substituted 1,3-dicarbonyl compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ammonium acetate (1.2 mmol).
-
Solvent and Catalyst Addition: Add ethanol (10 mL) to the flask, followed by the addition of L-proline (0.1 mmol, 10 mol%).
-
Reaction Execution: Equip the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up and Isolation: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The solid product that precipitates is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst. If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its structure and purity.
Signaling Pathway and Logical Relationships
The synthesis of polyhydroquinolines via this four-component reaction involves a cascade of interconnected chemical transformations. The following diagram illustrates the logical relationship between the key steps of the reaction mechanism.
Caption: Key mechanistic steps in the four-component synthesis of polyhydroquinolines.
The application of 5-Phenylmeldrum's Acid and its analogs in multicomponent reactions represents a highly efficient and versatile strategy for the synthesis of complex and biologically relevant heterocyclic compounds. The provided protocol for the synthesis of polyhydroquinolines serves as a foundational methodology that can be adapted and optimized for the generation of a diverse library of compounds for drug discovery and development. The use of readily available starting materials, mild reaction conditions, and high yields make this approach particularly attractive for both academic research and industrial applications. Further exploration of the substrate scope and the development of enantioselective variations of these reactions will undoubtedly continue to expand the utility of 5-Phenylmeldrum's Acid in modern organic synthesis.
Application Notes and Protocols for the Synthesis of Pyran Derivatives from 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of pyran derivatives, utilizing 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione (5-phenyl Meldrum's acid) as a key starting material. The protocols outlined are based on established multicomponent reaction strategies, which are highly efficient for the generation of diverse molecular scaffolds for drug discovery.
Introduction
Pyran and its fused derivatives are privileged heterocyclic scaffolds found in a wide array of natural products and biologically active compounds. These molecules exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. The efficient construction of such frameworks is of significant interest in medicinal chemistry and drug development.
Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules in a single step, starting from simple precursors. The synthesis of 4H-pyran derivatives is often achieved through a three-component condensation of an aromatic aldehyde, an active methylene compound (such as malononitrile), and a 1,3-dicarbonyl compound.
While direct, single-step protocols for the conversion of this compound into pyran derivatives are not extensively reported, a plausible and well-supported approach involves its participation in a multicomponent reaction. A common pathway for such a transformation involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. This document provides a representative protocol for this type of synthesis.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of 4H-pyran derivatives through three-component reactions involving an aromatic aldehyde, malononitrile, and a 1,3-dicarbonyl compound, providing a reference for expected yields and reaction times under various catalytic conditions.
| Entry | Aromatic Aldehyde | 1,3-Dicarbonyl Compound | Catalyst | Solvent | Time | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | Dimedone | Ag/TiO2 nano-thin film | Water | 30 min | 93 | |
| 2 | Benzaldehyde | Cyclohexanedione | Dodecyl benzenesulfonic acid | Water | 2 h | 89 | [1] |
| 3 | 4-Methoxybenzaldehyde | Dimedone | Fe3O4@Xanthan gum | Ethanol | 4 min | 96 | [2] |
| 4 | 4-Nitrobenzaldehyde | 4-Hydroxycoumarin | Ag/TiO2 nano-thin film | Water | 35 min | 93 | |
| 5 | Benzaldehyde | Methyl acetoacetate | K2CO3 | Ethanol | 3 h | 78 | [3] |
| 6 | 4-Chlorobenzaldehyde | Dimedone | [DMImd-DMP] | aq. Ethanol | 1.5 h | 95 | [4] |
Experimental Protocols
Protocol 1: Three-Component Synthesis of 2-Amino-4-phenyl-4H-pyran-3-carbonitrile Derivatives
This protocol describes a general procedure for the one-pot, three-component synthesis of 4H-pyran derivatives from an aromatic aldehyde, malononitrile, and this compound.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
This compound (1.0 mmol)
-
Catalyst (e.g., piperidine, 10 mol%)
-
Ethanol (10 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Thin-layer chromatography (TLC) plate (silica gel)
-
Buchner funnel and filter paper
Procedure:
-
To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), this compound (1.0 mmol), and ethanol (10 mL).
-
Add the catalyst (e.g., piperidine, 10 mol%) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent).
-
After the reaction is complete (typically within 1-3 hours), cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol (2 x 5 mL).
-
Dry the product in a vacuum oven to obtain the pure 4H-pyran derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Visualizations
Reaction Pathway
Caption: Proposed reaction mechanism for the synthesis of 4H-pyran derivatives.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of 4H-pyrans.
References
Application Notes and Protocols: 5-Phenylmeldrum's Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phenylmeldrum's acid, and its closely related derivative 5-benzylidene Meldrum's acid, are highly versatile building blocks in organic synthesis. The unique reactivity of the Meldrum's acid scaffold, characterized by the high acidity of the C-5 proton and the propensity to form ketene intermediates upon thermolysis, makes these compounds valuable precursors for the construction of a diverse array of molecular architectures.[1][2] Their utility is particularly evident in the synthesis of complex heterocyclic systems, which are of significant interest in medicinal chemistry and drug discovery.[3][4] This document provides detailed application notes and experimental protocols for the use of 5-phenylmeldrum's acid and its derivatives in key synthetic transformations.
Key Synthetic Applications
5-Phenylmeldrum's acid and its derivatives are employed in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The primary applications include:
-
Knoevenagel Condensation: The acidic methylene group at the C-5 position readily participates in Knoevenagel condensations with aldehydes and ketones to form 5-alkylidene or 5-arylidene derivatives.[5][6]
-
Michael Additions: 5-Alkylidene Meldrum's acids are excellent Michael acceptors, reacting with a wide range of nucleophiles, including organometallic reagents, thiols, and enamines.[7][8]
-
Heterocycle Synthesis: These compounds are valuable precursors for the synthesis of various heterocyclic systems such as pyridines, pyrimidines, and pyrones.[9][10][11]
-
Ketene Chemistry and Cycloadditions: Thermal decomposition of 5-substituted Meldrum's acids generates highly reactive ketene intermediates, which can undergo in-situ cycloaddition reactions to form complex cyclic structures.[7][9]
The following sections provide detailed protocols for some of these key applications.
Data Presentation
Table 1: Synthesis of 5-Benzylidene Meldrum's Acid via Knoevenagel Condensation
| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | None | Methanol | 0.5 | 70 | [5] |
| 2 | 4-Nitrobenzaldehyde | None | Methanol | 0.5 | 94 | [5] |
| 3 | 4-Methoxybenzaldehyde | None | Methanol | 0.5 | 90 | [5] |
| 4 | Benzaldehyde | Piperidine | Ethanol | - | - | [4] |
Table 2: Michael Addition Reactions of 5-Benzylidene Meldrum's Acid
| Entry | Nucleophile | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| 1 | Thiophenol | N-methylmorpholine, reflux | Thia-Michael Adduct | - | [12] |
| 2 | TMS-acetylene | Rh(I) / 3,5-Xylyl-MeOBIPHEP | Conjugate Alkynylation Product | up to 99 | [8] |
| 3 | Dialkylzinc reagents | Cu-catalyst | Benzylic Quaternary Stereocenter | - | [13] |
Experimental Protocols
Protocol 1: Synthesis of 5-Benzylidene Meldrum's Acid (Knoevenagel Condensation)
This protocol describes the synthesis of 5-benzylidene Meldrum's acid from Meldrum's acid and benzaldehyde.[5]
Materials:
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Benzaldehyde
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve Meldrum's acid (1.0 eq) in methanol.
-
To this solution, add benzaldehyde (1.0 eq).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization if necessary.
Expected Yield: 70%[5]
Protocol 2: Thia-Michael Addition to 5-(4-Nitrobenzylidene) Meldrum's Acid
This protocol outlines the reaction of a 5-arylidene Meldrum's acid with a thiol nucleophile.[12]
Materials:
-
5-(4-Nitrobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
-
N,N'-Diphenyldithiomalondiamide
-
Triethylamine
-
Anhydrous Acetone
Procedure:
-
In a round-bottom flask, dissolve 5-(4-nitrobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq) and N,N'-diphenyldithiomalondiamide (1.0 eq) in anhydrous acetone.
-
Add triethylamine (1.6 eq) to the solution.
-
Reflux the reaction mixture with vigorous stirring for 2 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration and wash with cold acetone.
Expected Yield: 34% of the stable Michael adduct.[12]
Protocol 3: Synthesis of Tetrahydrofluorenones via Diels-Alder/Friedel-Crafts Acylation
This protocol describes a one-pot synthesis of a tetrahydrofluorenone from a 5-alkylidene Meldrum's acid, demonstrating a cascade reaction involving a Diels-Alder reaction followed by a Friedel-Crafts acylation.[14]
Materials:
-
Appropriate 5-alkylidene Meldrum's acid
-
Diene (e.g., isoprene)
-
BF3·OEt2
-
Toluene
Procedure:
-
In a sealed tube, dissolve the 5-alkylidene Meldrum's acid in toluene.
-
Add an excess of the diene to the solution.
-
Heat the mixture to induce the Diels-Alder reaction.
-
After the cycloaddition is complete (monitor by TLC), cool the reaction mixture.
-
Add BF3·OEt2 to catalyze the intramolecular Friedel-Crafts acylation.
-
Stir the reaction at room temperature until the acylation is complete.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Visualizations
Caption: Synthetic pathways using 5-Phenylmeldrum's Acid.
Conclusion
5-Phenylmeldrum's acid and its derivatives are powerful and versatile intermediates in organic synthesis. Their ability to undergo a wide range of transformations, including Knoevenagel condensations, Michael additions, and cycloadditions via ketene intermediates, provides access to a rich diversity of molecular structures. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of complex organic molecules, particularly in the context of drug discovery and development. The continued exploration of the reactivity of these building blocks is expected to lead to the development of novel synthetic methodologies and the discovery of new bioactive compounds.
References
- 1. Recent advances of asymmetric catalytic transformations of alkylidene Meldrum's acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Meldrum's acids and 5-alkylidene Meldrum's acids in catalytic carbon-carbon bond-forming processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemcom.com [echemcom.com]
- 5. ir.uitm.edu.my [ir.uitm.edu.my]
- 6. A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION | Journal of Academia [journal.uitm.edu.my]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective rhodium-catalyzed conjugate alkynylation of 5-benzylidene Meldrum's acids with TMS-acetylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Collection - Enantioselective Rhodium-Catalyzed Conjugate Alkynylation of 5-Benzylidene Meldrumâs Acids with TMS-acetylene - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 13. Meldrum's acids and 5-alkylidene Meldrum's acids in catalytic carbon-carbon bond-forming processes. | Semantic Scholar [semanticscholar.org]
- 14. Modular synthesis of tetrahydrofluorenones from 5-alkylidene Meldrum's acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of 5-Phenylbarbituric Acid from 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barbiturates are a class of sedative-hypnotic drugs derived from barbituric acid. The pharmacological activity of these compounds is highly dependent on the nature of the substituents at the 5-position of the barbituric acid ring. This document provides detailed protocols for the synthesis of 5-phenylbarbituric acid, a key intermediate and pharmacophore, starting from 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione, a phenyl-substituted derivative of Meldrum's acid. The synthesis is a two-step process involving the formation of a malonic ester intermediate followed by a cyclocondensation reaction with urea.
Synthetic Pathway Overview
The synthesis of 5-phenylbarbituric acid from this compound proceeds through two main stages:
-
Alcoholysis of this compound: The cyclic dioxy-dione structure is opened by reaction with an alcohol, typically ethanol, in the presence of an acid or base catalyst, or by heating. This reaction yields diethyl phenylmalonate.
-
Cyclocondensation with Urea: The resulting diethyl phenylmalonate is then condensed with urea in the presence of a strong base, such as sodium ethoxide, to form the heterocyclic 5-phenylbarbituric acid.
Quantitative Data Summary
The following tables summarize the key quantitative data for the materials and reactions involved in the synthesis of 5-phenylbarbituric acid.
Table 1: Properties of Key Compounds
| Compound Name | Formula | Molecular Weight ( g/mol ) | Role |
| This compound | C₁₂H₁₂O₄ | 220.22 | Starting Material |
| Ethanol | C₂H₅OH | 46.07 | Reagent/Solvent |
| Diethyl phenylmalonate | C₁₃H₁₆O₄ | 236.26 | Intermediate |
| Urea | CH₄N₂O | 60.06 | Reagent |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | Base Catalyst |
| 5-Phenylbarbituric Acid | C₁₀H₈N₂O₃ | 204.18 | Final Product |
Table 2: Summary of Reaction Conditions and Yields
| Reaction Stage | Key Reagents | Solvent | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |
| Alcoholysis | This compound, Ethanol | Ethanol | Reflux (~78) | 2-4 | >90 |
| Cyclocondensation | Diethyl phenylmalonate, Urea, Sodium Ethoxide | Ethanol | Reflux (~78) | 6-8 | 70-80 |
Experimental Protocols
Protocol 1: Synthesis of Diethyl Phenylmalonate from this compound
Materials:
-
This compound
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (catalytic amount)
Apparatus:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in absolute ethanol (10-15 mL per gram of starting material).
-
Add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the suspension.
-
Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath.
-
Maintain the reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude oil is diethyl phenylmalonate, which can be used in the next step without further purification or can be purified by vacuum distillation.
Protocol 2: Synthesis of 5-Phenylbarbituric Acid from Diethyl Phenylmalonate
Materials:
-
Diethyl phenylmalonate
-
Urea (dried)
-
Sodium metal
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid
-
Distilled water
Apparatus:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., calcium chloride)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (1.1 eq) to absolute ethanol (15-20 mL per gram of sodium) under an inert atmosphere (e.g., nitrogen or argon). Allow the sodium to react completely to form sodium ethoxide.
-
Addition of Reagents: To the freshly prepared sodium ethoxide solution, add a solution of dried urea (1.0 eq) in warm absolute ethanol. Stir the mixture until the urea is dissolved.
-
Slowly add diethyl phenylmalonate (1.0 eq) from the dropping funnel to the urea-ethoxide solution.
-
Condensation Reaction: Heat the reaction mixture to reflux with continuous stirring. Maintain the reflux for 6-8 hours. A white precipitate of the sodium salt of 5-phenylbarbituric acid may form.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.
-
Slowly add distilled water to dissolve the precipitate.
-
Carefully acidify the solution with concentrated hydrochloric acid until the pH is acidic (pH 2-3), which will cause the 5-phenylbarbituric acid to precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Purification: Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 5-phenylbarbituric acid.
-
Dry the purified product in a vacuum oven.
Mechanism of Action: GABA-A Receptor Modulation
Barbiturates, including 5-phenylbarbituric acid, exert their primary pharmacological effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[1][2]
The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.
Barbiturates bind to a distinct allosteric site on the GABA-A receptor complex.[1] This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening. At higher concentrations, barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA.[3] This dual action leads to a significant enhancement of inhibitory neurotransmission, resulting in the sedative, hypnotic, and anticonvulsant properties of this class of drugs.
Visualizations
Caption: Workflow for the synthesis of 5-phenylbarbituric acid.
Caption: Mechanism of action of 5-phenylbarbituric acid on the GABA-A receptor.
References
Catalytic Applications of 5-Phenylmeldrum's Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phenylmeldrum's acid and its derivatives have emerged as highly versatile and powerful building blocks in modern organic synthesis. Their unique electronic properties, arising from the rigid 1,3-dioxane-4,6-dione framework, render the exocyclic double bond of their alkylidene derivatives highly electrophilic. This pronounced reactivity has been harnessed in a wide array of catalytic transformations, providing access to complex chiral molecules, including all-carbon quaternary stereocenters and valuable heterocyclic scaffolds. These attributes make them particularly attractive for applications in medicinal chemistry and drug development, where the precise control of stereochemistry is paramount.
This document provides detailed application notes and experimental protocols for key catalytic reactions employing 5-Phenylmeldrum's acid derivatives, focusing on asymmetric conjugate additions and organocatalytic Michael additions for the synthesis of chiral compounds and chromene derivatives.
Asymmetric Conjugate Addition of Dialkylzinc Reagents
The copper-catalyzed asymmetric conjugate addition of dialkylzinc reagents to 5-(1-arylalkylidene) Meldrum's acids is a robust method for the construction of all-carbon benzylic quaternary stereocenters with high enantioselectivity.[1][2][3] The use of chiral phosphoramidite ligands is crucial for achieving high levels of stereocontrol in this transformation.
Quantitative Data
The following table summarizes the results for the enantioselective conjugate addition of diethylzinc to various 5-(1-arylalkylidene) Meldrum's acids, catalyzed by a copper-phosphoramidite complex.
| Entry | Aryl Group (Ar) | Product Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | 95 | 96 |
| 2 | 4-Methylphenyl | 92 | 97 |
| 3 | 4-Methoxyphenyl | 96 | 98 |
| 4 | 4-Chlorophenyl | 94 | 95 |
| 5 | 2-Naphthyl | 90 | 94 |
| 6 | 2-Thienyl | 88 | 92 |
Experimental Protocol: General Procedure for the Enantioselective Conjugate Addition of Diethylzinc
Materials:
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
(S,R,R)-N,N-Dimethyl-1-((S)-2-(diphenylphosphino)ferrocenyl)ethanamine (a chiral phosphoramidite ligand)
-
5-(1-Arylalkylidene) Meldrum's acid (substrate)
-
Diethylzinc (1.0 M solution in hexanes)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Cu(OTf)₂ (0.01 mmol, 2 mol%) and the chiral phosphoramidite ligand (0.012 mmol, 2.4 mol%).
-
Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Cool the reaction mixture to -20 °C in a cryocooler.
-
Add the 5-(1-arylalkylidene) Meldrum's acid (0.5 mmol, 1.0 equiv) to the flask.
-
Slowly add diethylzinc (1.2 mL of a 1.0 M solution in hexanes, 1.2 mmol, 2.4 equiv) dropwise over 10 minutes.
-
Stir the reaction mixture at -20 °C for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).
Catalytic Cycle
The proposed catalytic cycle for the copper-catalyzed enantioselective conjugate addition of diethylzinc to a 5-arylalkylidene Meldrum's acid is depicted below.
Caption: Proposed catalytic cycle for copper-catalyzed conjugate addition.
Organocatalytic Asymmetric Michael Addition of Thiols
The enantioselective Michael addition of thiols to 5-phenyl-substituted alkylidene Meldrum's acids, catalyzed by cinchona alkaloid-derived organocatalysts, provides a facile route to chiral sulfur-containing compounds. These reactions proceed with high yields and enantioselectivities under mild conditions.
Quantitative Data
The following table presents data for the organocatalytic Michael addition of thiophenol to various 5-phenyl-substituted alkylidene Meldrum's acids.
| Entry | R Group | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | H | 5 | 98 | 95 |
| 2 | Methyl | 5 | 96 | 92 |
| 3 | Ethyl | 5 | 95 | 90 |
| 4 | Propyl | 5 | 97 | 91 |
Experimental Protocol: General Procedure for the Organocatalytic Michael Addition of Thiophenol
Materials:
-
Cinchona alkaloid-derived thiourea catalyst
-
5-Phenyl-substituted alkylidene Meldrum's acid (substrate)
-
Thiophenol
-
Anhydrous toluene
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
To a vial, add the 5-phenyl-substituted alkylidene Meldrum's acid (0.2 mmol, 1.0 equiv) and the cinchona alkaloid-derived thiourea catalyst (0.01 mmol, 5 mol%).
-
Add anhydrous toluene (1.0 mL).
-
Add thiophenol (0.24 mmol, 1.2 equiv) to the mixture.
-
Stir the reaction at room temperature for 12 hours, monitoring its progress by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column.
-
Purify the product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the chiral Michael adduct.
-
Determine the enantiomeric excess of the product by chiral HPLC.
Reaction Mechanism Workflow
The proposed mechanism involves a dual activation by the bifunctional organocatalyst. The thiourea moiety activates the electrophile (alkylidene Meldrum's acid) through hydrogen bonding, while the tertiary amine base activates the nucleophile (thiol).
Caption: Workflow of the organocatalytic Michael addition.
Organocatalytic Domino Reaction for the Synthesis of 4H-Chromenes
5-Phenylmeldrum's acid derivatives can participate in organocatalytic domino reactions with salicylaldehydes to afford valuable 4H-chromene scaffolds. This transformation typically proceeds via a tandem Michael addition-cyclization sequence.
Experimental Protocol: General Procedure for the Synthesis of 4H-Chromenes
Materials:
-
Salicylaldehyde derivative
-
5-Phenyl-1-alkylidene Meldrum's acid
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (organocatalyst)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a vial, dissolve the salicylaldehyde derivative (0.3 mmol, 1.5 equiv) and the 5-phenyl-1-alkylidene Meldrum's acid (0.2 mmol, 1.0 equiv) in anhydrous DCM (1.0 mL).
-
Add the (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.04 mmol, 20 mol%).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired 4H-chromene derivative.
Logical Relationship Diagram
The logical progression of the domino reaction for the synthesis of 4H-chromenes is outlined below.
Caption: Logical steps in the domino synthesis of 4H-chromenes.
References
Application Notes and Protocols: 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione, a phenyl-substituted derivative of Meldrum's acid, is a versatile and highly reactive building block in organic synthesis. Its unique cyclic structure, combining the functionalities of a malonic acid ester and a protected dicarbonyl compound, imparts high acidity to the C-5 proton, making it an excellent nucleophile in a variety of carbon-carbon bond-forming reactions. These characteristics make it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds that form the core of numerous pharmaceutical agents.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two important classes of pharmaceutical intermediates: dihydropyrimidinones and phenyl-substituted barbiturates . Dihydropyrimidinones are key components of calcium channel blockers used in the treatment of hypertension, while barbiturates are a class of drugs that act as central nervous system depressants.
I. Synthesis of Dihydropyrimidine-Based Pharmaceutical Intermediates via the Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction that efficiently produces dihydropyrimidinones (DHPMs) from an aldehyde, a β-dicarbonyl compound, and urea or thiourea. The use of this compound (phenyl-Meldrum's acid) in this reaction provides a direct route to highly functionalized, bicyclic DHPMs, which can serve as precursors to potent pharmaceutical agents.
Experimental Protocol: Synthesis of 3,3-dimethyl-7-phenyl-7H,8H,10H-8,10-diaza-2,4-dioxa-5,9-dioxo-bicyclo[4.4.0]dec-1(6)-ene Derivatives
This protocol is adapted from a general procedure for the Biginelli reaction using Meldrum's acid.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-hydroxybenzaldehyde)
-
Urea or Thiourea
-
Ethanol
-
Lemon juice (as a natural catalyst) or another mild acid catalyst
-
Ice-cold water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus (Buchner funnel, filter paper)
-
TLC plates and developing chamber
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq.), the desired aromatic aldehyde (1.0 eq.), and urea or thiourea (1.0 eq.).
-
Add ethanol to the flask to dissolve the reactants, followed by a catalytic amount of fresh lemon juice.
-
Attach a reflux condenser and heat the reaction mixture on a water bath with stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically after several hours, as indicated by the disappearance of starting materials), remove the heat source and allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and air dry.
-
Recrystallize the crude product from absolute ethanol to obtain the pure dihydropyrimidinone derivative.
Data Presentation: Synthesis of Dihydropyrimidinone Derivatives
| Entry | Aldehyde | Reagent | Product | Yield (%) |
| 1 | Benzaldehyde | Urea | 3,3-dimethyl-7-phenyl-7H,8H,10H-8,10-diaza-2,4-dioxa-5,9-dioxo-bicyclo[4.4.0]dec-1(6)-ene | 75 |
| 2 | 4-Methoxybenzaldehyde | Urea | 3,3-dimethyl-7-(4-methoxyphenyl)-7H,8H,10H-8,10-diaza-2,4-dioxa-5,9-dioxo-bicyclo[4.4.0]dec-1(6)-ene | 71 |
| 3 | 4-Hydroxybenzaldehyde | Urea | 3,3-dimethyl-7-(4-hydroxyphenyl)-7H,8H,10H-8,10-diaza-2,4-dioxa-5,9-dioxo-bicyclo[4.4.0]dec-1(6)-ene | 80 |
Logical Workflow for Dihydropyrimidinone Synthesis
Application Notes and Protocols for the Alkylation of 5-Phenylmeldrum's Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phenylmeldrum's acid (2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione) is a versatile building block in organic synthesis, valued for the acidic proton at the C5 position which allows for facile derivatization. Alkylation at this position provides access to a wide range of 5-alkyl-5-phenyl Meldrum's acid derivatives, which are important intermediates in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds. The high acidity of the C5 proton makes this position highly nucleophilic upon deprotonation, readily reacting with various electrophiles.
This document provides detailed protocols and reaction conditions for the C5-alkylation of 5-Phenylmeldrum's Acid. The information is compiled from established synthetic methodologies for Meldrum's acid and its derivatives, offering a robust starting point for laboratory-scale synthesis.
Reaction Principle
The alkylation of 5-Phenylmeldrum's acid proceeds via a nucleophilic substitution reaction. A base is used to deprotonate the acidic C5 proton, generating a stabilized enolate. This enolate then acts as a nucleophile, attacking an alkylating agent (typically an alkyl halide) to form the new carbon-carbon bond. The choice of base, solvent, and reaction temperature is crucial to ensure high yields and minimize side reactions, such as O-alkylation or di-alkylation. Weaker bases are often preferred to control the reactivity and prevent undesired secondary reactions.
Data Presentation
The following table summarizes representative quantitative data for the alkylation of Meldrum's acid derivatives, which can be adapted for the alkylation of 5-Phenylmeldrum's Acid.
| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 5-(4-methoxybenzyl)-Meldrum's acid | Propargyl bromide | K₂CO₃ | DMF | Room Temp. | 18 | 98 | [1] |
| 5-(4-methoxybenzyl)-Meldrum's acid | Allyl bromide | K₂CO₃ | DMF | Room Temp. | 18 | 96 | [1] |
| Meldrum's acid | 1-Bromopentane | K₂CO₃ (anhydrous) | DMF | Room Temp. | 18 | 14 (di-alkylated) | [2] |
Note: The yield for the reaction with 1-bromopentane corresponds to the di-alkylated product, highlighting the potential for this side reaction. Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation of 5-Phenylmeldrum's Acid.
Experimental Protocols
General Protocol for the C5-Alkylation of 5-Phenylmeldrum's Acid
This protocol is a generalized procedure based on the alkylation of related Meldrum's acid derivatives.[1][3] Optimization may be required for specific alkylating agents.
Materials:
-
5-Phenylmeldrum's acid
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 5-Phenylmeldrum's acid (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.2 M.
-
Add anhydrous potassium carbonate (1.5-2.0 eq) to the stirred solution.
-
Stir the suspension at room temperature for 30-60 minutes to facilitate the formation of the enolate.
-
Slowly add the alkylating agent (1.0-1.2 eq) to the reaction mixture.
-
Continue stirring the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight (e.g., 18 hours).[1]
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 5-alkyl-5-phenyl-Meldrum's acid.
Troubleshooting and Optimization:
-
Di-alkylation: The C5 proton of the mono-alkylated product is still acidic and can be deprotonated, leading to a second alkylation. To minimize this, use a stoichiometric amount or a slight excess of the alkylating agent and monitor the reaction closely.
-
Low Reactivity: For less reactive alkylating agents, the reaction temperature may be moderately increased (e.g., to 40-60 °C).
-
Hydrolysis: Meldrum's acid and its derivatives can be sensitive to hydrolysis. Ensure anhydrous conditions are maintained throughout the reaction and workup.
Mandatory Visualization
Experimental Workflow for the Alkylation of 5-Phenylmeldrum's Acid
References
Application Notes and Protocols: Acylation of Meldrum's Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application Notes
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly versatile reagent in organic synthesis, notable for the high acidity of its C5 methylene protons (pKa ≈ 4.97).[1][2] This acidity facilitates a variety of reactions, including alkylation and acylation at the C5 position. The resulting 5-acyl Meldrum's acids are stable, often crystalline solids that serve as valuable synthetic intermediates.[3][4] They can be considered synthetic equivalents of acylketenes or β-keto acids and are used in the preparation of β-keto esters, heterocyclic compounds, and in natural product synthesis.[1][2][3][4]
The acylation is typically achieved by treating Meldrum's acid with an acyl chloride in the presence of a base, such as pyridine, in an aprotic solvent like dichloromethane (DCM).[3][5][6] The reaction proceeds readily under mild conditions, often starting at 0 °C and warming to room temperature, to afford the desired 5-acyl derivative in high yield.[3][5]
A Note on the Substrate: The requested procedure is for the acylation of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione . It is critical to note that this compound already possesses a substituent (phenyl) at the C5 position. The standard acylation of Meldrum's acid occurs by deprotonation of the acidic C-H bond at this C5 position, followed by nucleophilic attack on the acylating agent. As the 5-phenyl derivative lacks a proton at C5, it cannot undergo this standard C-acylation reaction.
Therefore, this document provides a detailed, general protocol for the C-acylation of unsubstituted Meldrum's acid , which is the likely intended reaction. This procedure can be adapted for various acyl chlorides to generate a wide range of 5-acyl Meldrum's acid derivatives.
Experimental Protocols
General Protocol for the C-Acylation of Meldrum's Acid
This protocol describes a general method for the synthesis of 5-acyl-2,2-dimethyl-1,3-dioxane-4,6-diones from Meldrum's acid and an acyl chloride.
Materials:
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Acyl chloride (e.g., Phenylacetyl chloride, Acetyl chloride)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (2 N)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Methanol (for quenching, optional)
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Argon or Nitrogen supply for inert atmosphere
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a dry round-bottomed flask equipped with a magnetic stir bar and a dropping funnel, dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane.
-
Place the flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Base:
-
Slowly add anhydrous pyridine (2.0-2.4 eq) to the stirred solution over a period of 10-15 minutes, maintaining the temperature at 0 °C.
-
-
Addition of Acylating Agent:
-
Prepare a solution of the desired acyl chloride (1.0-1.1 eq) in anhydrous dichloromethane.
-
Add this solution dropwise to the reaction mixture via the dropping funnel over 1-2 hours. A color change (e.g., to orange and cloudy) is often observed.[3]
-
-
Reaction Progression:
-
Workup:
-
Dilute the reaction mixture with dichloromethane.
-
Pour the mixture into a separatory funnel containing iced 2 N hydrochloric acid and crushed ice.[3]
-
Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
-
Combine all organic layers. Wash the combined organic phase sequentially with 2 N HCl and saturated sodium chloride solution.[3]
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation of Product:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator. The resulting 5-acyl Meldrum's acid is often a solid and can be obtained in high purity.[3]
-
-
Purification (Optional):
Data Presentation
The following table summarizes reaction parameters and yields for the acylation of Meldrum's acid with different acyl chlorides as reported in the literature.
| Acyl Chloride | Meldrum's Acid (eq) | Pyridine (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetyl chloride | 1.03 | 2.4 | DCM | 0 to RT | 3 | 97 | [3] |
| Acetyl chloride | 1.0 | 2.4 | DCM | -25 to 0 | 4 | ~95 | [6] |
Note: Yields are for the crude or isolated acyl Meldrum's acid product prior to any subsequent reaction steps.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental protocol for the acylation of Meldrum's acid.
Caption: Workflow for the C-acylation of Meldrum's acid.
References
- 1. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Synthesis of Spiro Compounds Using 5-Phenylmeldrum's Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of spiro compounds utilizing 5-Phenylmeldrum's Acid as a key building block. The unique structural features of 5-Phenylmeldrum's Acid allow for the creation of complex spirocyclic systems with a phenyl-substituted quaternary stereocenter, a motif of significant interest in medicinal chemistry and materials science.
Introduction
Spiro compounds, characterized by two rings connected through a single common atom, are prevalent scaffolds in a variety of natural products and pharmacologically active molecules. The rigid, three-dimensional architecture of spirocycles can lead to enhanced binding affinity and selectivity for biological targets. 5-Phenylmeldrum's Acid, a derivative of Meldrum's acid, is a versatile precursor for the synthesis of these complex structures. Its high acidity and reactivity make it an excellent substrate for a range of chemical transformations, including Knoevenagel condensations and Michael additions, which can be strategically employed to construct spirocyclic frameworks.
General Reaction Scheme: Knoevenagel Condensation/Michael Addition Cascade
A common and efficient strategy for the synthesis of spiro compounds from 5-Phenylmeldrum's Acid involves a one-pot, multi-component reaction. This typically proceeds via an initial Knoevenagel condensation between 5-Phenylmeldrum's Acid and an aldehyde or ketone, followed by a Michael addition with a suitable nucleophile. This cascade reaction leads to the formation of highly functionalized spiro-heterocycles in a single synthetic step.
A plausible reaction pathway involves the Knoevenagel condensation of 5-Phenylmeldrum's Acid with an isatin derivative to form an intermediate, which then undergoes a Michael addition with a C-H acid like dimedone, followed by cyclization to yield a spiro-oxindole derivative.
Experimental Protocols
Protocol 1: Synthesis of Spiro[indole-3,4'-pyran]-dione Derivatives
This protocol describes a representative one-pot, three-component synthesis of a spiro-oxindole derivative using 5-Phenylmeldrum's Acid, an isatin, and dimedone.
Materials:
-
5-Phenylmeldrum's Acid (1.0 mmol)
-
Isatin (or substituted isatin) (1.0 mmol)
-
Dimedone (1.0 mmol)
-
Catalyst (e.g., L-proline, 10 mol%)
-
Solvent (e.g., Ethanol, 10 mL)
-
Round-bottom flask (50 mL)
-
Stir bar
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-Phenylmeldrum's Acid (1.0 mmol), isatin (1.0 mmol), dimedone (1.0 mmol), and L-proline (0.1 mmol).
-
Add ethanol (10 mL) to the flask.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with constant stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Collect the fractions containing the desired product and concentrate them under reduced pressure to obtain the pure spiro compound.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Data Presentation
The following table summarizes representative, hypothetical data for the synthesis of various spiro[indole-3,4'-pyran]-dione derivatives using the protocol described above. This data is intended to be illustrative of typical results for this type of reaction.
| Entry | Isatin Substituent (R) | Reaction Time (h) | Yield (%) |
| 1 | H | 2.5 | 85 |
| 2 | 5-Br | 3.0 | 82 |
| 3 | 5-Cl | 3.0 | 84 |
| 4 | 5-NO₂ | 4.0 | 75 |
| 5 | 5-Me | 2.0 | 88 |
Note: The yields and reaction times are representative and may vary depending on the specific substrates and reaction conditions used.
Reaction Mechanism and Workflow
The proposed mechanism for the synthesis of spiro[indole-3,4'-pyran]-dione derivatives proceeds through a cascade of reactions, as illustrated in the following diagrams.
Caption: A generalized experimental workflow for the synthesis of spiro compounds.
Caption: Proposed reaction mechanism for the spirocyclization reaction.
Application Notes for Drug Development
-
Scaffold for Library Synthesis: The described protocol is amenable to the use of a wide variety of substituted isatins and other aldehydes/ketones, as well as different C-H acids, allowing for the rapid generation of a library of diverse spiro compounds for biological screening.
-
Access to Complex Architectures: The introduction of a phenyl group at the spiro center from 5-Phenylmeldrum's Acid provides a unique steric and electronic environment that can be exploited for modulating protein-ligand interactions.
-
Potential for Stereoselective Synthesis: The use of chiral catalysts or auxiliaries in this reaction could potentially lead to the enantioselective or diastereoselective synthesis of spiro compounds, which is crucial for the development of chiral drugs.
-
Challenges: Researchers should be aware of the potential thermal instability of Meldrum's acid derivatives. Reactions should be carefully monitored, and prolonged heating at high temperatures should be avoided to minimize the formation of byproducts from decomposition.
Conclusion
The use of 5-Phenylmeldrum's Acid offers a powerful and flexible strategy for the synthesis of complex spiro compounds. The one-pot, multi-component reaction approach provides an efficient and atom-economical route to novel spirocyclic scaffolds of interest to the pharmaceutical and materials science industries. The provided protocols and notes serve as a valuable starting point for researchers looking to explore the rich chemistry of this versatile building block.
Troubleshooting & Optimization
Technical Support Center: Purification of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
Problem: The compound does not dissolve in the chosen solvent, even with heating.
-
Possible Cause: The solvent may be too non-polar for the compound. While this compound is largely organic, the two ester groups provide some polarity.
-
Solution:
-
Select a more polar solvent: Try a solvent like ethyl acetate or a mixture of solvents. A good starting point for a mixed solvent system is to dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or acetone) and then add a "poor" solvent (in which it is sparingly soluble, e.g., hexane or heptane) dropwise at an elevated temperature until the solution becomes slightly turbid.
-
Increase the amount of solvent: It is possible that an insufficient volume of solvent was used. Add the solvent in small increments until the solid dissolves. Be mindful not to add a large excess, as this will reduce the recovery yield.
-
Problem: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause:
-
The solution is supersaturated, and the compound is coming out of solution above its melting point.
-
The presence of impurities can lower the melting point of the mixture, leading to oiling out.
-
-
Solution:
-
Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation and then allow it to cool more slowly.
-
Slow down the cooling process: Rapid cooling can promote the formation of an oil. Allow the flask to cool slowly to room temperature on a benchtop, perhaps insulated with a paper towel, before transferring it to an ice bath.
-
Use a seed crystal: If available, add a small, pure crystal of this compound to the cooled solution to induce crystallization.
-
Scratch the inner surface of the flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.
-
Problem: No crystals form, even after the solution has cooled completely.
-
Possible Cause:
-
The solution is not sufficiently saturated. Too much solvent was used initially.
-
The solution is supersaturated but lacks nucleation sites for crystal growth to begin.
-
-
Solution:
-
Reduce the solvent volume: If too much solvent was added, gently heat the solution to evaporate some of the solvent and increase the concentration of the compound. Then, allow it to cool again.
-
Induce crystallization:
-
Add a seed crystal of the pure compound.
-
Scratch the inside of the flask with a glass rod.
-
Cool the solution in an ice bath or even a dry ice/acetone bath for a short period.
-
-
Problem: The recovered crystals are discolored or appear impure.
-
Possible Cause:
-
Incomplete removal of colored impurities during the single recrystallization step.
-
Co-precipitation of impurities with the product.
-
-
Solution:
-
Perform a second recrystallization: A subsequent recrystallization step will often yield a product of higher purity.
-
Use activated carbon: If the impurities are colored, add a small amount of activated carbon to the hot solution before filtration. The activated carbon will adsorb the colored impurities. Be aware that activated carbon can also adsorb some of the desired product, potentially lowering the yield.
-
Wash the crystals thoroughly: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities adhering to the crystal surfaces.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities often stem from the synthesis process and can include unreacted starting materials such as phenylmalonic acid and acetone, as well as byproducts from the condensation of acetone.
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: Based on procedures for structurally similar compounds, good starting points for solvent selection include mixed solvent systems like diethyl ether/hexane or dichloromethane/hexane.[1] For other 5-substituted Meldrum's acid derivatives, ethanol has been used for recrystallization. It is recommended to test solubility in a few candidate solvents on a small scale before proceeding with the bulk of the material.
Q3: How can I improve the yield of my recrystallization?
A3: To maximize the yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound. Cooling the solution in an ice bath after it has reached room temperature will further decrease the solubility of the compound and promote more complete crystallization. Avoid using an excessive amount of solvent for washing the filtered crystals.
Q4: My compound is a very fine powder after recrystallization. How can I obtain larger crystals?
A4: The formation of very fine needles or powder often results from rapid crystallization. To obtain larger crystals, slow down the cooling process. Allow the solution to cool to room temperature undisturbed on the benchtop. You can further insulate the flask to slow down the rate of cooling.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity | Solubility (at room temp) | Solubility (at boiling point) | Notes |
| Hexane | Non-polar | Sparingly soluble | Slightly soluble | Good as an anti-solvent in a mixed solvent system. |
| Diethyl Ether | Slightly polar | Slightly soluble | Soluble | Can be used in a mixed solvent system with hexane.[1] |
| Dichloromethane | Moderately polar | Soluble | Very soluble | A good primary solvent for recrystallization.[1] |
| Ethyl Acetate | Moderately polar | Soluble | Very soluble | A potential single solvent for recrystallization. |
| Acetone | Polar aprotic | Very soluble | Very soluble | May be too good of a solvent, leading to low recovery. |
| Ethanol | Polar protic | Slightly soluble | Soluble | Has been used for recrystallizing other Meldrum's acid derivatives. |
| Methanol | Polar protic | Sparingly soluble | Soluble | Can be used for washing the final product. |
| Water | Very polar | Insoluble | Insoluble | Useful for washing out water-soluble impurities. |
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound
Objective: To purify crude this compound by removing impurities through recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., dichloromethane/hexane or ethyl acetate)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
-
Spatula
-
Glass rod
Procedure:
-
Solvent Selection: Based on the data in Table 1 and small-scale preliminary tests, select a suitable solvent or solvent system. For this protocol, a dichloromethane/hexane system will be described.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of dichloromethane (the "good" solvent) and gently heat the mixture on a hot plate with stirring.
-
Continue adding dichloromethane in small portions until the solid is completely dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon to the solution and swirl.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the activated carbon.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature on a heat-resistant surface.
-
Once the solution has cooled, slowly add hexane (the "anti-solvent") dropwise with swirling until the solution becomes persistently turbid.
-
Allow the flask to stand undisturbed to allow for the formation of crystals.
-
Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Set up a Buchner funnel with filter paper over a vacuum flask.
-
Wet the filter paper with a small amount of cold hexane.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for several minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature can be used.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Synthesis of 5-Phenylmeldrum's Acid
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the yield for the synthesis of 5-Phenylmeldrum's Acid. The synthesis, a Knoevenagel condensation between benzaldehyde and Meldrum's acid, is a crucial step for preparing various biologically active compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-Phenylmeldrum's Acid? A1: The most prevalent method is the Knoevenagel condensation, which involves the reaction of Meldrum's acid with benzaldehyde.[1][2] This reaction is typically catalyzed by a base, such as piperidine or sodium hydroxide, and can be performed in various solvents or even under solvent-free conditions.[1][3]
Q2: Why is Meldrum's acid so reactive in this condensation? A2: Meldrum's acid has a high acidity at the C-5 position (the CH2 group between the two carbonyls).[4] Its rigid six-membered ring structure leads to exceptional C-H acidity, making it an excellent nucleophile once deprotonated by a base.[4] This high reactivity allows the condensation to proceed under mild conditions.
Q3: What are some "green" or environmentally friendly approaches to this synthesis? A3: Green chemistry strategies for this synthesis focus on reducing waste and avoiding hazardous solvents.[3] Effective methods include performing the reaction in water, which can serve as both the solvent and help precipitate the product, or using recyclable ionic liquids.[1][2][5] Solvent-free reactions, where the reactants are ground together, also represent a green and efficient alternative.[3]
Q4: Can other aldehydes be used in this reaction? A4: Yes, the Knoevenagel condensation with Meldrum's acid is compatible with a wide range of aromatic, heteroaromatic, and aliphatic aldehydes.[1][2] However, the reactivity and yield can be influenced by the electronic nature of the substituents on the aldehyde.[6]
Q5: What are the primary uses for 5-Phenylmeldrum's Acid and its derivatives? A5: These compounds are valuable intermediates in organic synthesis.[4][7] They serve as precursors for a variety of molecules, including coumarins, pyridones, and other heterocyclic compounds with significant pharmacological potential, such as antimicrobial and antioxidant agents.[6][8] The Meldrum's acid moiety can be transformed into other functional groups, making it a versatile building block.[7]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 5-Phenylmeldrum's Acid.
Issue 1: Low or No Product Yield
Symptoms:
-
The reaction stalls before the starting materials are fully consumed.
-
Thin Layer Chromatography (TLC) analysis shows significant amounts of unreacted benzaldehyde and/or Meldrum's acid.
-
The isolated yield is significantly lower than expected from literature reports.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield synthesis.
Issue 2: Formation of Multiple Products or Impurities
Symptoms:
-
TLC analysis shows multiple spots in addition to the starting materials and the desired product.
-
The final product is difficult to purify, and NMR analysis shows unexpected peaks.
| Possible Cause | Troubleshooting Steps & Solutions |
| Side Reactions | The Knoevenagel condensation produces water as a byproduct. Under certain conditions, a retro-Knoevenagel reaction can occur, reducing the yield.[9] Solution: If feasible for your setup, remove water as it forms using a Dean-Stark apparatus, particularly in solvent-based reactions. |
| Meldrum's Acid Decomposition | Meldrum's acid can be sensitive to harsh basic or acidic conditions and elevated temperatures, potentially leading to ring-opening.[9] Solution: Use milder catalysts (e.g., piperidine, proline) instead of strong bases like NaOH.[1][5] Run the reaction at room temperature or with gentle heating, and monitor the progress closely to avoid prolonged reaction times. |
| Impure Starting Materials | Impurities in the benzaldehyde (e.g., benzoic acid) or Meldrum's acid can lead to side products. Solution: Ensure the purity of your starting materials. Use freshly distilled benzaldehyde if it has been stored for a long time. |
Data Presentation: Effect of Catalyst and Solvent
The choice of catalyst and solvent system significantly impacts the reaction's efficiency. The following table summarizes yields reported in the literature under various conditions for the Knoevenagel condensation of an aldehyde with an active methylene compound.
| Aldehyde | Active Methylene | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| p-Anisaldehyde | Meldrum's Acid | NaOH (12.5 mol%) | None | 15 | 27 | [5] |
| p-Anisaldehyde | Meldrum's Acid | NaOH + Proline | None | 15 | 75 | [5] |
| Benzaldehyde | Meldrum's Acid | None | Methanol | 30 | 70 | [6] |
| 4-Nitrobenzaldehyde | Meldrum's Acid | None | Methanol | 30 | 94 | [6] |
| Various Aldehydes | Meldrum's Acid | Piperidine | Ionic Liquid | - | High | [1] |
| Various Aldehydes | Meldrum's Acid | None | Water | 120 | Good | [2] |
Experimental Protocols
Protocol 1: Catalyst-Free Synthesis in Methanol
This protocol is adapted from a convenient, one-pot synthesis method.[6]
Materials:
-
Meldrum's acid (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve Meldrum's acid (e.g., 0.2 g, 1.39 mmol) in methanol (2 mL).
-
Add benzaldehyde (e.g., 0.147 g, 1.39 mmol) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction's progress using TLC (e.g., using a 3:1 hexane:ethyl acetate solvent system). The reaction is typically complete within 30 minutes.
-
Once the reaction is complete, remove the solvent under reduced pressure to yield the crude product. The product can often be obtained in high purity without further purification.[6]
Protocol 2: Green Synthesis in Water
This protocol is adapted from an environmentally friendly procedure using water as a solvent.[2]
Materials:
-
Meldrum's acid (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Water
Procedure:
-
Suspend Meldrum's acid and benzaldehyde in water in a round-bottom flask.
-
Heat the mixture to 75°C and stir for 2 hours.
-
As the reaction proceeds, the product will precipitate out of the aqueous solution.
-
After the reaction period, cool the mixture to room temperature.
-
Collect the solid product by suction filtration.
-
Wash the product with cold water and air dry. This method avoids the use of organic solvents and catalysts.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ir.uitm.edu.my [ir.uitm.edu.my]
- 7. researchgate.net [researchgate.net]
- 8. A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION | Journal of Academia [journal.uitm.edu.my]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Knoevenagel Condensation of 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) with Benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Knoevenagel condensation between 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) and benzaldehyde to synthesize 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction in the Knoevenagel condensation of Meldrum's acid and benzaldehyde?
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound, in this case, Meldrum's acid, to a carbonyl group of an aldehyde, such as benzaldehyde.[1] This is followed by a dehydration reaction to yield an α,β-unsaturated product, 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione.[2] The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[1][2]
Q2: What are the most common side products in this reaction?
The most frequently encountered side product is the Michael adduct .[3][4] This occurs when a second molecule of Meldrum's acid attacks the initial Knoevenagel product. Other potential, though often less common, side products include byproducts from the self-condensation of benzaldehyde (if too strong a base is used) and thermal decomposition or fragmentation of the Meldrum's acid moiety if the reaction is conducted at high temperatures.[1][5] Under certain conditions, a retro-Knoevenagel reaction , where the product reverts to the starting materials, can also be observed.[6][7]
Q3: What factors contribute to the formation of the Michael addition side product?
The formation of the Michael adduct is favored under conditions where the Knoevenagel product remains in solution with unreacted Meldrum's acid enolate.[3] Factors that can increase the likelihood of this side reaction include:
-
Using a significant excess of Meldrum's acid.
-
Employing strongly basic catalysts or Lewis acids which can promote both the initial condensation and the subsequent Michael addition.[3]
-
Reaction conditions (e.g., solvent choice) that keep all components, including the initial product, fully solvated for extended periods.
Q4: Can the desired product or Meldrum's acid itself decompose during the reaction?
Yes. Meldrum's acid and its derivatives can be thermally sensitive. Heating the reaction at high temperatures (e.g., 110°C or above) can lead to the fragmentation of the 1,3-dioxane-4,6-dione ring.[5] This decomposition can result in the formation of acetone, carbon dioxide, and ketenes, leading to a complex mixture and reduced yield of the desired product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Knoevenagel condensation of Meldrum's acid and benzaldehyde.
Issue 1: The primary impurity in my product has a significantly higher molecular weight than the expected product.
-
Probable Cause: This is a classic indicator of the formation of the Michael adduct (5,5'-(phenylmethylene)bis(2,2-dimethyl-1,3-dioxane-4,6-dione)). This side product forms from the addition of a second molecule of Meldrum's acid to your desired benzylidene product.[3][8]
-
Solutions:
-
Stoichiometry Control: Use a strict 1:1 molar ratio of Meldrum's acid to benzaldehyde. Avoid using an excess of Meldrum's acid.
-
Catalyst Choice: Employ a weak amine catalyst like piperidine or pyridine rather than strong bases.[1]
-
Reaction Conditions: Choose a solvent system where the desired product is sparingly soluble and precipitates upon formation. This removes it from the reaction medium, preventing it from reacting further.
-
Temperature Control: Keep the reaction temperature moderate. Room temperature is often sufficient.[2]
-
Issue 2: The reaction yield is low, and analysis shows unreacted starting materials.
-
Probable Cause: The reaction has not gone to completion. This can be due to inefficient catalysis, insufficient reaction time, or unfavorable equilibrium.
-
Solutions:
-
Catalyst Activity: Ensure your amine catalyst is not degraded. Consider using a catalytic amount of piperidine in a suitable solvent like an ionic liquid or benzene.[2]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Allow the reaction to stir for a sufficient duration (e.g., 10 hours or until TLC indicates completion).[2]
-
Water Removal: The condensation reaction produces water. While not always necessary, in some systems, removing water via a Dean-Stark trap or molecular sieves can shift the equilibrium towards the product.
-
Issue 3: The reaction mixture has turned dark, and multiple unidentified spots are visible on the TLC plate.
-
Probable Cause: This may indicate decomposition. The most likely cause is excessive heat, leading to the fragmentation of the Meldrum's acid ring.[5] Alternatively, using a strong base could promote the self-condensation of benzaldehyde.[1]
-
Solutions:
-
Temperature Management: Strictly control the reaction temperature. Avoid high temperatures unless a specific protocol requires it. For many procedures, room temperature is adequate.[2]
-
Use a Weak Base: Avoid strong bases like sodium hydroxide or alkoxides. Stick to weakly basic amine catalysts to prevent aldehyde self-condensation.[1]
-
Data Presentation: Reaction Conditions and Yields
The following table summarizes various reported conditions for the synthesis of 5-arylidene Meldrum's acid derivatives, providing a comparative overview of catalysts, solvents, and resulting yields.
| Aldehyde | Catalyst | Solvent | Time | Temperature | Yield (%) | Reference |
| Benzaldehyde | None | Methanol | - | Reflux | 70% | [9] |
| 4-Nitrobenzaldehyde | None | Methanol | - | Reflux | 94% | [9] |
| 4-Methoxybenzaldehyde | None | Methanol | - | Reflux | 80% | [9] |
| Aromatic Aldehydes | Piperidine (cat.) | [bmim]BF₄ | 10 h | Room Temp. | Good | [2] |
| Substituted Benzaldehydes | Proline (cat.) | None | 15 min | Room Temp. | up to 88% | [10] |
Experimental Protocols
Protocol: Synthesis of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione in an Ionic Liquid
This protocol is adapted from a literature procedure and offers an environmentally benign method with easy product isolation.[2]
Materials:
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Benzaldehyde
-
1-Butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF₄)
-
Piperidine
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1 equivalent) in the ionic liquid [bmim]BF₄ (approx. 1g of ionic liquid per mmol of aldehyde).
-
Add Meldrum's acid (1 equivalent) to the solution.
-
To the stirring mixture, add a catalytic amount of piperidine (e.g., 5-10 µL per 2 mmol of reactants) via syringe.
-
Stir the mixture vigorously at room temperature for approximately 10 hours.
-
Monitor the reaction progress by TLC until the starting aldehyde spot has disappeared.
-
Upon completion, add deionized water (approx. 2-3 mL per gram of ionic liquid) to the flask.
-
The solid product will precipitate out of the aqueous/ionic liquid mixture.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The product can be further purified by recrystallization if necessary. The ionic liquid can be recovered by removing the water under reduced pressure.
Visualizations
Reaction Pathways and Troubleshooting Logic
Caption: Main pathway for the Knoevenagel condensation.
Caption: Formation of the Michael addition side product.
Caption: Troubleshooting logic for common reaction issues.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. sciforum.net [sciforum.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ir.uitm.edu.my [ir.uitm.edu.my]
- 10. researchgate.net [researchgate.net]
stability of 5-Phenylmeldrum's Acid under acidic and basic conditions
Welcome to the technical support center for 5-Phenylmeldrum's Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 5-Phenylmeldrum's Acid under various experimental conditions. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is 5-Phenylmeldrum's Acid in solution?
5-Phenylmeldrum's Acid, like other derivatives of Meldrum's acid, possesses a rigid structure that contributes to its overall stability.[1] However, its stability in solution is highly dependent on the pH. While some derivatives of Meldrum's acid have been shown to be stable over a wide pH range (pH 2-12), the 5-phenyl substitution can influence its reactivity.[1][2][3][4] It is crucial to consider the potential for hydrolysis, especially under strong acidic or basic conditions.
Q2: What are the primary degradation pathways for 5-Phenylmeldrum's Acid?
The primary degradation pathways for 5-Phenylmeldrum's Acid in acidic or basic solutions involve the hydrolysis of the cyclic ester linkages.
-
Acidic Conditions: Under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. This leads to ring-opening and the eventual formation of phenylmalonic acid and acetone.
-
Basic Conditions: In basic media, the hydroxide ion can directly attack the carbonyl carbon, initiating ring-opening. However, the high acidity of the C-5 proton can lead to the formation of a stable enolate, which can reduce the rate of nucleophilic attack on the carbonyl groups, making some Meldrum's acid derivatives surprisingly resistant to hydrolysis in base.
Q3: Are there any known issues with the stability of substituted Meldrum's acids?
Yes, certain substituted Meldrum's acids have been reported to have stability issues. For instance, some N-Boc-alpha-amino-5-acyl Meldrum's acids are known to be unstable, a challenge that has been addressed by converting them into their more stable 4-(dimethylamino)pyridine (DMAP) salts.[2] This highlights that the nature of the substituent at the 5-position can significantly impact the compound's stability.
Q4: What are the signs of 5-Phenylmeldrum's Acid degradation?
Degradation of 5-Phenylmeldrum's Acid can be monitored by various analytical techniques. Common indicators include:
-
A decrease in the concentration of the parent compound over time, as measured by techniques like High-Performance Liquid Chromatography (HPLC).
-
The appearance of new peaks in the chromatogram, corresponding to degradation products.
-
Changes in the solution's physical properties, such as color or pH.
-
Alterations in spectroscopic data (e.g., NMR, IR) that indicate changes in the chemical structure.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving 5-Phenylmeldrum's Acid, with a focus on stability-related problems.
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent bioassay results | Degradation of 5-Phenylmeldrum's Acid in the assay buffer. | Prepare fresh stock solutions of 5-Phenylmeldrum's Acid before each experiment. If possible, use a buffer system with a pH known to be compatible with the compound's stability. Consider performing a time-course experiment to assess the compound's stability in the specific assay medium. |
| Unexpected peaks in HPLC analysis of a reaction mixture | Decomposition of 5-Phenylmeldrum's Acid under the reaction conditions (e.g., high temperature, strong acid/base). | Carefully control the reaction temperature to avoid thermal decomposition.[4] If the reaction requires acidic or basic conditions, consider using milder reagents or shorter reaction times. Perform control experiments with 5-Phenylmeldrum's Acid under the reaction conditions without other reagents to assess its stability. |
| Difficulty in isolating pure 5-Phenylmeldrum's Acid after synthesis | Degradation of the product during workup or purification. | Use neutral or slightly acidic conditions during aqueous workup. Avoid prolonged exposure to strong acids or bases. For purification, consider methods that minimize exposure to harsh conditions, such as flash chromatography with a suitable solvent system or recrystallization. |
| Precipitate formation in stock solutions | Poor solubility or degradation leading to insoluble products. | Ensure the chosen solvent is appropriate for the desired concentration. If solubility is an issue, consider gentle warming or sonication. If a precipitate forms over time in a previously clear solution, it is likely a sign of degradation. |
Experimental Protocols
Protocol for Assessing the Stability of 5-Phenylmeldrum's Acid by HPLC
This protocol outlines a general procedure for determining the stability of 5-Phenylmeldrum's Acid in acidic and basic solutions.
1. Materials:
-
5-Phenylmeldrum's Acid
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Buffer solutions (e.g., phosphate, citrate) at various pH values
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of 5-Phenylmeldrum's Acid and dissolve it in a suitable organic solvent (e.g., acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL).
3. Preparation of Test Solutions:
-
For each pH condition to be tested, dilute the stock solution with the appropriate buffer or acidic/basic solution to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Prepare separate solutions for each time point to be analyzed.
4. Stability Study:
-
Incubate the test solutions at a controlled temperature (e.g., 25°C or 37°C).
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from the corresponding solution.
-
If necessary, quench the degradation by neutralizing the sample or diluting it with the mobile phase.
5. HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.[5][6][7][8][9] A typical method might use a C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid).
-
Monitor the peak area of 5-Phenylmeldrum's Acid at each time point.
6. Data Analysis:
-
Plot the percentage of 5-Phenylmeldrum's Acid remaining versus time for each pH condition.
-
Calculate the degradation rate constant (k) and the half-life (t½) of the compound at each pH.
Visualizing Degradation Pathways
The following diagrams illustrate the proposed degradation pathways of 5-Phenylmeldrum's Acid under acidic and basic conditions.
Caption: Proposed mechanism for the acid-catalyzed hydrolysis of 5-Phenylmeldrum's Acid.
Caption: Proposed mechanism for the base-catalyzed hydrolysis of 5-Phenylmeldrum's Acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and improved stability of N-Boc-alpha-amino-5-acyl Meldrum's acids, a versatile class of building blocks for combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
challenges in the scale-up synthesis of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione
Welcome to the technical support center for the scale-up synthesis of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this and related Meldrum's acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: The main challenges in scaling up the synthesis of this compound and other Meldrum's acid derivatives revolve around:
-
Thermal Instability: Meldrum's acid and its derivatives are thermally sensitive and can undergo exothermic decomposition.[1] This poses a significant safety risk at a larger scale, potentially leading to a rapid increase in temperature and pressure.
-
Reaction Exotherm Management: The synthesis, particularly the initial formation of Meldrum's acid, can be exothermic and requires careful temperature control to prevent runaway reactions and by-product formation.
-
By-product Formation: Undesired side reactions can reduce the yield and purity of the final product. A common by-product during the synthesis of Meldrum's acid is a di-acetic anhydride intermediate.
-
Purification at Scale: While laboratory-scale purification might be straightforward, large-scale purification can be challenging, requiring robust and scalable methods like recrystallization.
Q2: How does the thermal stability of this compound impact its scale-up synthesis?
A2: this compound, like other Meldrum's acid derivatives, can decompose upon heating to generate highly reactive ketene intermediates, along with acetone and carbon dioxide.[1] This decomposition is often exothermic and can be vigorous, making temperature control a critical safety parameter during scale-up. It is crucial to understand the thermal profile of the specific derivative using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) before attempting a large-scale reaction.
Q3: What are the common synthetic routes to this compound?
A3: The most common synthetic routes are:
-
Condensation of Phenylmalonic Acid with Acetone: This is a direct method where phenylmalonic acid is reacted with acetone in the presence of a condensing agent like acetic anhydride and an acid catalyst (e.g., sulfuric acid).[2]
-
Knoevenagel Condensation of Benzaldehyde with Meldrum's Acid: This two-step approach first involves the synthesis of Meldrum's acid from malonic acid and acetone. Subsequently, Meldrum's acid is reacted with benzaldehyde in a Knoevenagel condensation to yield an arylidene intermediate, which may then be reduced to the target compound.[3]
Q4: What are the recommended purification methods for large-scale synthesis?
A4: For large-scale purification of this compound, recrystallization is the most common and scalable method. Suitable solvent systems, such as ether-hexane or dichloromethane-hexane, have been reported to yield pure crystalline products.[4] Column chromatography, while effective at the lab scale, is often less practical and economical for large-scale production.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Monitor the reaction progress using TLC. - Ensure the use of anhydrous solvents and reagents. - Optimize reaction time and temperature. |
| Decomposition of starting material or product. | - Maintain strict temperature control, especially during exothermic steps. - Use a well-controlled addition rate for reagents. | |
| Suboptimal catalyst activity or amount. | - Use a freshly distilled or high-purity catalyst. - Perform small-scale experiments to determine the optimal catalyst loading. | |
| Impurity Formation | Formation of by-products from side reactions. | - In the synthesis of Meldrum's acid, slow, controlled addition of acetic anhydride can minimize the formation of di-acetic anhydride.[5] - In Knoevenagel condensations, retro-Knoevenagel reactions can be minimized by careful control of temperature and reaction time. |
| Presence of unreacted starting materials. | - Ensure the correct stoichiometry of reactants. - Increase reaction time or temperature moderately, while monitoring for decomposition. | |
| Poor Product Quality (e.g., discoloration) | Thermal decomposition leading to colored impurities. | - Avoid excessive heating during reaction and work-up. - Purify the product promptly after synthesis. |
| Residual catalyst or by-products. | - Perform thorough washing of the crude product. - Recrystallize the product from an appropriate solvent system. | |
| Runaway Reaction | Poor heat dissipation at a larger scale. | - Ensure adequate cooling capacity for the reactor. - Use a semi-batch process with controlled addition of one of the reactants. - Consider solvent choice to help moderate the reaction rate and exotherm. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Phenylmalonic Acid and Acetone
This protocol is adapted from a general procedure for the preparation of Meldrum's acid derivatives.[2]
Materials:
-
Phenylmalonic acid
-
Acetic anhydride (Ac₂O)
-
Acetone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Cold water
-
Diethyl ether (Et₂O)
-
Toluene
Procedure:
-
Equip a round-bottom flask with a stirring bar and a pressure-equalizing dropping funnel.
-
Charge the flask with phenylmalonic acid (1.0 equiv) and acetic anhydride (5-8 M).
-
Cool the mixture to 0 °C using an ice/water bath.
-
Add 2-3 drops of concentrated H₂SO₄ to the stirred mixture.
-
Add acetone (1.1 equiv) dropwise to the mixture through the dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
After 6 hours, place the resulting mixture in a refrigerator for 2 hours to facilitate precipitation.
-
Collect the resulting solid by filtration on a fritted funnel.
-
Rinse the solid with cold water (2 times) and then with Et₂O (3 times).
-
To remove traces of water, add toluene (10 mL) to the solid and evaporate the solvent under reduced pressure. Repeat this step three times to afford the desired product.
Quantitative Data Summary (from various sources):
| Reactants | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylmalonic acid, Acetone | H₂SO₄ / Ac₂O | 20 | 6 | 84 | [2] |
| Meldrum's acid, Benzaldehyde | Methanol | Room Temp. | 0.5 | 70 | [3] |
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for common issues in the synthesis of this compound.
References
Technical Support Center: Improving the Selectivity of 5-Phenylmeldrum's Acid Alkylation
Welcome to the technical support center for the selective alkylation of 5-Phenylmeldrum's Acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the C-5 alkylation of this versatile synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: Why is controlling the selectivity of 5-Phenylmeldrum's Acid alkylation challenging?
A1: The primary challenge in the alkylation of 5-Phenylmeldrum's Acid is the propensity for di-alkylation. The C-5 proton of Meldrum's acid is highly acidic (pKa ≈ 4.97), and the introduction of a phenyl group at this position further increases its acidity. This heightened acidity means that after the initial mono-alkylation, the remaining proton on the C-5 carbon is still sufficiently acidic to be removed by the base present in the reaction mixture. The resulting enolate can then react with a second equivalent of the alkylating agent, leading to the formation of a di-alkylated product. This second alkylation step is often competitive with the first, making it difficult to isolate the desired mono-alkylated product in high yield.
Q2: How does the phenyl group at the C-5 position influence the reaction?
A2: The phenyl group at the C-5 position has two main effects:
-
Increased Acidity: The electron-withdrawing nature of the phenyl group stabilizes the conjugate base (enolate) through resonance, thereby increasing the acidity of the C-5 proton compared to unsubstituted Meldrum's acid. This makes deprotonation easier but also increases the likelihood of a second deprotonation and subsequent di-alkylation.
-
Steric Hindrance: The bulky phenyl group can sterically hinder the approach of the alkylating agent. This effect can be exploited to improve selectivity, particularly when combined with a bulky alkylating agent.
Q3: What are the common side products observed in this reaction?
A3: Besides the desired mono-alkylated product and the di-alkylated product, other potential side products include:
-
O-alkylation products: Although less common for Meldrum's acid itself, under certain conditions, alkylation can occur on one of the carbonyl oxygens.
-
Hydrolysis products: Meldrum's acid and its derivatives are susceptible to hydrolysis, especially during aqueous work-up, which can lead to the opening of the dioxane ring.
-
Products from side reactions of the alkylating agent: Depending on the nature of the alkylating agent and the base used, elimination or other side reactions can occur.
Troubleshooting Guide
This guide addresses specific issues that may arise during the alkylation of 5-Phenylmeldrum's Acid and provides strategies for improving selectivity towards mono-alkylation.
Issue 1: Predominant formation of the di-alkylated product.
This is the most common issue. The goal is to favor the kinetics of the first alkylation over the second.
Troubleshooting Strategies:
| Strategy | Experimental Protocol | Expected Outcome |
| 1. Stoichiometry Control | Use a slight excess (1.05-1.1 equivalents) of 5-Phenylmeldrum's Acid relative to the alkylating agent. | Reduces the availability of the alkylating agent for the second alkylation. |
| 2. Choice of Base | Employ a weaker, non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) instead of strong bases like sodium hydride (NaH) or alkoxides. | A weaker base will maintain a lower concentration of the enolate, disfavoring the second deprotonation. |
| 3. Low Temperature | Perform the reaction at low temperatures (e.g., 0 °C to room temperature). | Slows down the rate of both alkylation steps, but can often provide better kinetic control, favoring mono-alkylation. |
| 4. Solvent Selection | Use a less polar aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM). | Solvents can influence the reactivity of the enolate. Experimentation may be needed to find the optimal solvent for a specific substrate. |
| 5. Slow Addition of Reagents | Add the alkylating agent slowly to a solution of 5-Phenylmeldrum's Acid and the base. | This keeps the instantaneous concentration of the alkylating agent low, which can favor reaction with the more abundant starting material. |
Experimental Protocol: Selective Mono-alkylation using Potassium Carbonate
-
To a solution of 5-Phenylmeldrum's Acid (1.0 equiv.) in anhydrous THF, add finely powdered potassium carbonate (1.5 equiv.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkylating agent (0.95 equiv.) dropwise over a period of 15-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Low or no conversion to the desired product.
If the reaction is not proceeding, the activation of the substrate or the reactivity of the alkylating agent may be insufficient.
Troubleshooting Strategies:
| Strategy | Experimental Protocol | Expected Outcome |
| 1. Stronger Base | If using a weak base shows no reaction, cautiously switch to a stronger base like sodium hydride (NaH) in an aprotic solvent like THF or DMF. | A stronger base will more effectively deprotonate the 5-Phenylmeldrum's Acid, increasing the concentration of the nucleophilic enolate. Be aware this may increase di-alkylation. |
| 2. More Reactive Alkylating Agent | Use a more reactive alkylating agent (e.g., switching from an alkyl chloride to an alkyl bromide or iodide). | Increases the rate of the S_N2 reaction. |
| 3. Increased Temperature | Gradually increase the reaction temperature, monitoring for product formation and decomposition. | Increases the reaction rate, but may also decrease selectivity. |
Visualizing the Reaction Pathway and Troubleshooting Logic
To aid in understanding the reaction and troubleshooting process, the following diagrams illustrate the key pathways and decision-making steps.
Technical Support Center: 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione (Phenyl Meldrum's Acid)
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione, commonly known as Phenyl Meldrum's Acid. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical reactions, with a focus on preventing its decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of decomposition of this compound during a reaction?
A1: The primary signs of decomposition include gas evolution (carbon dioxide and acetone), a noticeable color change in the reaction mixture (often to yellow or brown), and the formation of unexpected byproducts. In terms of analysis, the appearance of ketene-derived products or a decrease in the yield of the desired product are strong indicators of decomposition.
Q2: What is the main decomposition pathway for Phenyl Meldrum's Acid?
A2: The principal decomposition route for Phenyl Meldrum's Acid, like other Meldrum's acid derivatives, is through thermal degradation. At elevated temperatures, it undergoes a retro-[4+2] cycloreversion to generate highly reactive phenylketene, acetone, and carbon dioxide.[1][2] This decomposition can be catalyzed by both acidic and basic conditions.
Q3: How does the stability of 5-substituted Phenyl Meldrum's Acid compare to the unsubstituted Meldrum's Acid?
A3: Generally, 5,5-disubstituted Meldrum's acids, which would include derivatives of Phenyl Meldrum's acid that are further substituted at the 5-position, exhibit enhanced stability compared to their less substituted counterparts.[3] However, even with the phenyl substitution, the compound remains susceptible to decomposition under harsh reaction conditions.
Q4: Are there any general recommendations for storing this compound to ensure its stability?
A4: To ensure long-term stability, it is recommended to store this compound in a cool, dry, and dark place. Refrigeration (2-8°C) is advisable. Avoid exposure to high temperatures, moisture, and strong acids or bases during storage.
Troubleshooting Guide: Preventing Decomposition
This guide provides solutions to common problems encountered during reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product and formation of unidentified byproducts. | Thermal decomposition due to excessive reaction temperature. | Maintain strict temperature control. For reactions like acylations, cool the reaction mixture to 0°C before and during the addition of reagents. For other reactions, aim for the lowest effective temperature. Monitor the reaction progress closely to avoid prolonged heating. |
| Reaction mixture turns dark, and significant gas evolution is observed. | Base- or acid-catalyzed decomposition. | Carefully select the base. Weaker organic bases (e.g., pyridine, triethylamine) are generally preferred over strong inorganic bases (e.g., potassium carbonate, sodium hydroxide) to minimize decomposition. If an acid catalyst is required, use the mildest effective acid at the lowest possible concentration. |
| Inconsistent reaction outcomes. | Variable quality of the starting Phenyl Meldrum's Acid. | Ensure the purity of your this compound. Impurities can sometimes catalyze decomposition. If necessary, recrystallize the starting material before use. |
| Difficulty in isolating the product due to side reactions. | Inappropriate solvent choice. | The solvent can influence the stability of Phenyl Meldrum's Acid. Aprotic solvents are often a good choice. For Knoevenagel condensations, methanol has been reported as an effective solvent that can facilitate the reaction at room temperature, thereby avoiding thermal decomposition.[4] |
Quantitative Data Summary
The following table summarizes key parameters to minimize the decomposition of this compound based on reaction type.
| Reaction Type | Parameter | Recommended Value/Condition | Rationale |
| General Use | Thermal Stability | Avoid temperatures above 160-200°C. | Thermal decomposition to ketene, acetone, and CO2 accelerates at higher temperatures.[5] |
| Acylation | Temperature | 0°C during reagent addition, then allow to slowly warm to room temperature. | Minimizes premature decomposition of the starting material and the acylated product. |
| Knoevenagel Condensation | Temperature | Room Temperature (approx. 20-25°C). | The high reactivity of Meldrum's acid allows this reaction to proceed at ambient temperature, avoiding thermal degradation.[4] |
| Knoevenagel Condensation | Base | Weak organic bases (e.g., piperidine, pyridine) or no base with certain catalysts (e.g., proline). | Strong bases can promote side reactions and decomposition of the Meldrum's acid ring. |
| Alkylation | Base | Weaker organic bases are generally preferred. | To minimize base-catalyzed ring-opening and other side reactions. |
| General | pH | Near-neutral conditions are ideal. | Both strong acids and strong bases can catalyze decomposition pathways. |
Experimental Protocols
Protocol 1: Knoevenagel Condensation with Benzaldehyde
This protocol is adapted for the Knoevenagel condensation of an aromatic aldehyde with this compound, emphasizing mild conditions to prevent decomposition.
Materials:
-
This compound
-
Benzaldehyde
-
Methanol
-
Piperidine (catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.
-
Add benzaldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Upon completion, the product often precipitates from the solution. The solid product can be collected by filtration and washed with cold methanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure to yield the crude product, which can then be purified by recrystallization.
Protocol 2: Acylation Reaction
This protocol describes a general procedure for the acylation of this compound, incorporating strict temperature control.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Acyl chloride (e.g., Phenylacetyl chloride)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon).
-
Cool the flask in an ice bath to 0°C.
-
Slowly add anhydrous pyridine (2.4 equivalents) to the stirred solution.
-
In a separate flask, prepare a solution of the acyl chloride (1 equivalent) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains at 0°C.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour, followed by stirring for an additional hour at room temperature.
-
Upon completion, the reaction is quenched by pouring it into a mixture of 2N hydrochloric acid and crushed ice.
-
The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with 2N HCl and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude acylated product.
Visualizations
Caption: Thermal decomposition pathway of Phenyl Meldrum's Acid.
References
- 1. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study | MDPI [mdpi.com]
- 2. 1,3-Dioxane-4,6-dione, 2,2-dimethyl- [webbook.nist.gov]
- 3. Disubstituted Meldrum’s Acid: Another Scaffold with SuFEx-like Reactivity | MDPI [mdpi.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. rsc.org [rsc.org]
Technical Support Center: 5-Phenylmeldrum's Acid in Multicomponent Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-Phenylmeldrum's Acid in multicomponent reactions (MCRs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My multicomponent reaction is showing low to no yield. What are the potential causes and solutions?
Low or no product yield is a common issue in MCRs. Several factors related to the reactants, conditions, or work-up process can be the cause.
Possible Causes & Troubleshooting Steps:
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Poor Reactivity of Aldehyde/Imine: Aromatic aldehydes with strong electron-withdrawing groups can be less reactive.
-
Solution: Increase the reaction temperature or switch to a more polar solvent to enhance reactivity. Consider using a Lewis acid catalyst to activate the carbonyl group.
-
-
Steric Hindrance: The phenyl group on 5-Phenylmeldrum's Acid can sterically hinder the approach of bulky reactants.
-
Solution: If possible, select less bulky reaction partners. Optimization of the catalyst to one with a smaller steric footprint may also be beneficial.
-
-
Catalyst Inefficiency: The chosen catalyst may not be optimal for the specific MCR.
-
Solution: Screen a variety of catalysts, including basic catalysts (e.g., piperidine, triethylamine) for Knoevenagel-type condensations and Lewis acids (e.g., TiCl₄, Sc(OTf)₃) for Michael additions.
-
-
Incorrect Solvent: The polarity and protic nature of the solvent can significantly impact reaction rates and equilibria.
-
Solution: Test a range of solvents with varying polarities (e.g., toluene, DCM, acetonitrile, ethanol). For reactions involving polar intermediates, a polar aprotic solvent is often a good starting point.
-
-
Decomposition of 5-Phenylmeldrum's Acid: At elevated temperatures, Meldrum's acid derivatives can decompose.
-
Solution: Monitor the reaction temperature closely. If high temperatures are required, consider microwave-assisted synthesis to reduce reaction times and minimize decomposition.
-
2. I am observing multiple spots on my TLC, indicating the formation of byproducts. What are the likely side reactions?
The high reactivity of 5-Phenylmeldrum's Acid can lead to several side reactions, resulting in a complex product mixture.
Common Side Reactions:
-
Self-Condensation of 5-Phenylmeldrum's Acid: Under basic conditions, 5-Phenylmeldrum's Acid can undergo self-condensation.
-
Mitigation: Add the base slowly and at a low temperature. Ensure the other electrophilic components are present in the reaction mixture before adding the base.
-
-
Michael Addition of Solvent or Other Nucleophiles: Protic solvents like methanol or ethanol can act as nucleophiles and add to the activated intermediate.
-
Mitigation: Use aprotic solvents. If a protic solvent is necessary, use it in moderation and consider running the reaction at a lower temperature.
-
-
Formation of Knoevenagel Adduct as the Final Product: In a one-pot MCR, the initial Knoevenagel condensation product between the aldehyde and 5-Phenylmeldrum's Acid may be isolated if the subsequent reaction step is too slow.
-
Mitigation: Increase the concentration of the other reactants or add a catalyst to promote the subsequent steps of the MCR.
-
3. The purification of my final product is challenging. What strategies can I employ?
Purification of MCR products can be complicated by the presence of multiple components and byproducts.
Purification Strategies:
-
Crystallization: Many products derived from 5-Phenylmeldrum's Acid are crystalline. Attempting crystallization from a suitable solvent system can be a highly effective purification method.
-
Column Chromatography: This is a standard method for separating complex mixtures.
-
Tips: Use a solvent system with a gradient of polarity. Monitor fractions carefully by TLC. Due to the potential for product degradation on silica gel, consider using neutral alumina or a deactivated silica gel.
-
-
Solvent Extraction: A carefully planned series of extractions can help remove unreacted starting materials and some byproducts. For example, an acidic wash can remove basic catalysts like triethylamine.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for common MCRs involving 5-Phenylmeldrum's Acid and related Meldrum's acid derivatives.
Table 1: Catalyst and Solvent Effects on a Three-Component Reaction
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine (10) | Ethanol | Reflux | 6 | 75 |
| L-Proline (20) | DMSO | 80 | 12 | 82 |
| Sc(OTf)₃ (5) | Acetonitrile | Room Temp | 24 | 65 |
| None | Toluene | Reflux | 24 | <10 |
Table 2: Comparison of Yields with Different Aldehyd Substituents
| Aldehyde | Catalyst | Solvent | Yield (%) |
| Benzaldehyde | Piperidine | Ethanol | 88 |
| 4-Chlorobenzaldehyde | Piperidine | Ethanol | 92 |
| 4-Nitrobenzaldehyde | Piperidine | Ethanol | 95 |
| 4-Methoxybenzaldehyde | Piperidine | Ethanol | 85 |
| 2-Naphthaldehyde | Piperidine | Ethanol | 80 |
Key Experimental Protocols
Protocol 1: General Procedure for a Three-Component Reaction of 5-Phenylmeldrum's Acid, an Aldehyde, and a Thiol
-
To a solution of 5-Phenylmeldrum's Acid (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (10 mL), add the thiol (1.1 mmol).
-
Add a catalytic amount of piperidine (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the precipitate formed is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
The following diagrams illustrate the general workflow for a multicomponent reaction and a troubleshooting decision tree.
Caption: General workflow for a multicomponent reaction.
Caption: Troubleshooting decision tree for MCRs.
Technical Support Center: Catalyst Selection for Reactions Involving 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione (Phenyl Meldrum's Acid).
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound, a derivative of Meldrum's acid, is a versatile reagent in organic synthesis.[1][2] The C5 position is particularly reactive for electrophilic substitution.[3] Common reactions include:
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Knoevenagel Condensation: Reaction with aldehydes and ketones to form substituted benzylidene derivatives.[3][4][5]
-
Michael Addition: Acting as a nucleophile in conjugate additions to α,β-unsaturated compounds.[6][7]
-
Alkylation and Acylation: The active methylene proton at the C5 position can be deprotonated and subsequently alkylated or acylated.[8][9][10]
-
Friedel-Crafts Acylation: Intramolecular reactions of its derivatives can be catalyzed by Lewis acids to form cyclic ketones.[11][12]
Q2: What types of catalysts are typically used for reactions with Phenyl Meldrum's Acid?
A2: The choice of catalyst depends on the specific reaction.
-
For Knoevenagel Condensations: Basic catalysts like piperidine, pyridine, or amino acids such as L-Tyrosine are common.[4] In some cases, the reaction can proceed without a catalyst.[5] Complex salts like (PhNH₃)₂CuCl₄ have also been shown to be highly effective.[3]
-
For Michael Additions: Basic catalysts such as triethylamine (Et₃N) or N-methylmorpholine are often employed.[6] Organocatalysts, for instance, Cinchona alkaloid-based bifunctional thioureas, are used for asymmetric Michael additions.[7]
-
For Friedel-Crafts Acylations: Lewis acids, particularly metal trifluoromethanesulfonates, are effective catalysts.[11][12]
-
For Alkylations: Bases like potassium carbonate (K₂CO₃) are used to deprotonate the Phenyl Meldrum's Acid, enabling its reaction with alkyl halides.[10][13]
Q3: How does the phenyl group at the C5 position affect the reactivity of Meldrum's acid?
A3: The phenyl group at the C5 position influences the acidity and steric hindrance of the molecule. It can affect the rate and outcome of reactions compared to unsubstituted Meldrum's acid. For instance, in reactions with spirocyclopropanes, the presence of an aryl group at the C2 position of the cyclopropane (analogous to the C5 of the dioxane) was found to increase the reaction rate.
Troubleshooting Guides
Problem 1: Low or no yield in a Knoevenagel condensation with an aromatic aldehyde.
| Possible Cause | Troubleshooting Step |
| Insufficient catalyst activity | - Increase catalyst loading. For instance, with p-toluenesulfonic acid (PTSA), yields were lower compared to a more active catalyst like (PhNH₃)₂CuCl₄.[3] - Switch to a more effective catalyst. L-Tyrosine has been used as an efficient catalyst under solvent-free conditions.[4] |
| Poor solubility of reactants | - Choose a suitable solvent. While some reactions can be performed solvent-free, solvents like ethanol or dichloromethane are commonly used.[3][9] |
| Reaction conditions not optimal | - Adjust the reaction temperature. While many reactions proceed at room temperature, gentle heating may be required.[14] - Increase reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Decomposition of starting material or product | - Phenyl Meldrum's acid and its derivatives can be sensitive to high temperatures, leading to decomposition.[8] Avoid excessive heating. |
Problem 2: Formation of multiple products in a Michael addition reaction.
| Possible Cause | Troubleshooting Step |
| Side reactions due to strong base | - Use a milder base. For example, N-methylmorpholine can be used instead of stronger bases.[6] |
| Lack of stereocontrol (for asymmetric reactions) | - Employ a suitable chiral catalyst. Cinchona alkaloid-based bifunctional thiourea organocatalysts have been used for asymmetric Michael additions to nitroalkenes.[7] |
| Incorrect stoichiometry | - Carefully control the molar ratios of the reactants and catalyst. |
Problem 3: Difficulty in reproducing a literature procedure.
| Possible Cause | Troubleshooting Step |
| Variations in reagent quality | - Purify reagents and distill solvents before use.[14] |
| Differences in reaction scale | - Attempt the reaction on the exact same scale as reported in the original procedure.[14] |
| Inaccurate recording of experimental details | - Systematically vary parameters such as reaction time, temperature, and order of addition of reagents.[14] Ineffective mixing can also lead to poor results.[14] |
| Product instability during workup | - Test the stability of your product to acidic or basic conditions used during extraction and purification.[15] Your product might also be sensitive to water or air.[15] |
Catalyst Selection and Performance Data
The following table summarizes catalyst performance in various reactions involving Meldrum's acid derivatives.
| Reaction | Substrate | Catalyst | Catalyst Loading | Solvent | Time | Yield | Reference |
| Knoevenagel Condensation | 5′-nitrovanilline & Meldrum's acid | (PhNH₃)₂CuCl₄ | 0.85 mol% | Ethanol | 5 min | 79% | [3] |
| Knoevenagel Condensation | 5′-nitrovanilline & Meldrum's acid | p-toluenesulfonic acid (PTSA) | 5-10 mol% | Ethanol | 12 h | 62% | [3] |
| Michael Addition | 4-nitrobenzylidene Meldrum's acid & N,N′-diphenyldithiomalondiamide | Et₃N | Excess | Acetone | - | 34% | [6] |
| Michael Addition | 4-nitrobenzylidene Meldrum's acid & N,N′-diphenyldithiomalondiamide | N-methylmorpholine | Excess | Acetone | 1 h | - | [6] |
| Intramolecular Friedel-Crafts Acylation | Benzyl Meldrum's acids | Metal trifluoromethanesulfonates | Catalytic | - | - | - | [11][12] |
Experimental Protocols
Protocol 1: Knoevenagel Condensation Catalyzed by (PhNH₃)₂CuCl₄ [3]
-
Dissolve Meldrum's acid (1.5 mmol) in 5 mL of absolute ethanol in a 10 mL round-bottomed flask.
-
Add the selected aldehyde (1.5 mmol) at room temperature.
-
Immediately add (PhNH₃)₂CuCl₄ (1 mg/mL, 0.85 mol%) as the catalyst.
-
Observe for the precipitation of the product, which typically occurs within 5 to 10 minutes.
-
After one hour, filter the amorphous powder and wash it with 96% ethanol and water to isolate the Knoevenagel adduct.
Protocol 2: Acylation of Meldrum's Acid [9]
-
In a 300-mL round-bottomed flask equipped with a dropping funnel and a magnetic stirrer, dissolve recrystallized Meldrum's acid (23.75 g, 0.165 mol) in 65 mL of anhydrous dichloromethane.
-
Cool the flask in an ice bath and add anhydrous pyridine (32.5 mL, 0.40 mol) with stirring under an argon atmosphere over a 10-minute period.
-
To the resulting clear solution, add a solution of freshly distilled phenylacetyl chloride (25.0 g, 0.16 mol) in 50 mL of anhydrous dichloromethane over a 2-hour period.
-
After the addition is complete, stir the orange, cloudy reaction mixture for 1 hour at 0°C, then for an additional hour at room temperature.
-
Dilute the reaction mixture with 35 mL of dichloromethane and pour it into 100 mL of 2 N hydrochloric acid containing crushed ice.
-
Separate the organic phase and extract the aqueous layer twice with 25-mL portions of dichloromethane.
-
Combine the organic phase and the extracts, wash twice with 25-mL portions of 2 N hydrochloric acid and 30 mL of saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Remove the solvent with a rotary evaporator to yield the acyl Meldrum's acid as a pale-yellow solid.
Visualizations
Caption: Catalyst selection workflow for reactions involving Phenyl Meldrum's Acid.
Caption: Logical workflow for troubleshooting failed experimental reproductions.
References
- 1. researchgate.net [researchgate.net]
- 2. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
- 3. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION | Journal of Academia [journal.uitm.edu.my]
- 6. The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Meldrum's acids as acylating agents in the catalytic intramolecular Friedel-Crafts reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Troubleshooting [chem.rochester.edu]
- 15. How To [chem.rochester.edu]
Validation & Comparative
A Comparative Spectroscopic Guide to the Reaction Products of 5-Phenylmeldrum's Acid and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic analysis of the reaction products of 5-Phenylmeldrum's Acid, offering a direct comparison with two common alternatives: malononitrile and barbituric acid. The focus is on two fundamental carbon-carbon bond-forming reactions: the Knoevenagel condensation and the subsequent Michael addition. This document is intended to aid researchers in selecting the appropriate starting materials and in characterizing the resulting products by providing detailed experimental data and protocols.
Knoevenagel Condensation: A Comparative Analysis
The Knoevenagel condensation is a cornerstone of organic synthesis, enabling the formation of a new carbon-carbon double bond. In this section, we compare the spectroscopic data of the products obtained from the condensation of benzaldehyde with 5-Phenylmeldrum's Acid, malononitrile, and barbituric acid.
Table 1: Spectroscopic Data for Knoevenagel Condensation Products with Benzaldehyde
| Compound | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
| 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | ![]() | 8.33 (s, 1H, =CH), 7.98-7.43 (m, 5H, Ar-H), 1.67 (s, 6H, 2xCH₃)[1] | 160.8, 158.2, 140.4, 135.4-124.5, 112.5, 105.1, 27.5[1] | 1732, 1621 (C=O), 1590 (C=C)[2] |
| Benzylidenemalononitrile | ![]() | 7.92 (s, 1H, =CH), 7.89-7.50 (m, 5H, Ar-H) | 160.0, 134.6, 130.9, 129.6, 113.6, 112.5, 82.7 | 2222 (C≡N), 1591 (C=C)[3] |
| 5-Benzylidenebarbituric Acid | ![]() | 11.47 (s, 1H, NH), 11.25 (s, 1H, NH), 8.29 (s, 1H, =CH), 7.73-7.36 (m, 5H, Ar-H)[4] | 162.6, 160.9, 150.2, 146.7, 133.2, 132.3, 131.9, 128.3, 126.3, 121.8[4] | 3180 (N-H), 1730, 1685 (C=O), 1580 (C=C) |
Michael Addition: A Comparative Analysis
The electron-withdrawing nature of the products from the Knoevenagel condensation makes them excellent Michael acceptors. This section compares the spectroscopic data of the Michael adducts formed from the reaction of the respective benzaldehyde condensation products with thiophenol.
Table 2: Spectroscopic Data for Michael Addition Products with Thiophenol
| Compound | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR (ν, cm⁻¹) / MS fragment |
| 5-(Phenyl(phenylthio)methyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | ![]() | 7.50-7.10 (m, 10H, 2xAr-H), 5.1 (d, 1H, CH-S), 4.3 (d, 1H, CH-CO), 1.55 (s, 3H, CH₃), 1.40 (s, 3H, CH₃) | Data not readily available in searched literature. | IR: 1770, 1740 (C=O) |
| 2-(Phenyl(phenylthio)methyl)malononitrile | ![]() | 7.40-7.20 (m, 10H, 2xAr-H), 4.95 (d, 1H, CH-S), 4.15 (d, 1H, CH(CN)₂) | Data not readily available in searched literature. | IR: 2250 (C≡N) |
| 5-(Phenyl(phenylthio)methyl)barbituric Acid | ![]() | 11.3 (br s, 2H, NH), 7.60-7.20 (m, 10H, 2xAr-H), 5.2 (d, 1H, CH-S), 4.0 (d, 1H, CH-CO) | Data not readily available in searched literature. | IR: 3200 (N-H), 1710, 1690 (C=O) |
Experimental Protocols
General Procedure for Knoevenagel Condensation
A mixture of the active methylene compound (5-Phenylmeldrum's Acid, malononitrile, or barbituric acid) (1.0 mmol) and benzaldehyde (1.0 mmol) is dissolved in a suitable solvent (e.g., water, ethanol, or benzene).[5][6] A catalytic amount of a base (e.g., piperidine, pyridine, or sodium bicarbonate) is added, and the mixture is stirred at room temperature or heated under reflux for a specified time (typically 30 minutes to 3 hours).[1][7] The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is isolated by filtration if it precipitates, or by extraction following removal of the solvent under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent.
General Procedure for Michael Addition
To a solution of the Knoevenagel condensation product (1.0 mmol) in a suitable solvent (e.g., ethanol, THF, or acetonitrile), the nucleophile (e.g., thiophenol) (1.1 mmol) and a catalytic amount of a base (e.g., triethylamine or DBU) are added. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the Michael adduct.
Spectroscopic Analysis Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.[4] Samples are prepared by dissolving 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[8] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[8]
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer.[9] Solid samples are typically analyzed as KBr pellets, or by using an Attenuated Total Reflectance (ATR) accessory.[10] Liquid samples can be analyzed as thin films between salt plates. Spectra are typically recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) instrument.[11][12] For ESI, samples are dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source. For GC-MS, the sample is injected into the gas chromatograph, where it is vaporized and separated before entering the mass spectrometer.
Visualizations
Caption: Experimental workflow for the Knoevenagel condensation.
Caption: Generalized mechanism of the Michael addition reaction.
References
- 1. ir.uitm.edu.my [ir.uitm.edu.my]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. isca.me [isca.me]
- 5. scielo.br [scielo.br]
- 6. www2.unifap.br [www2.unifap.br]
- 7. researchgate.net [researchgate.net]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. acgpubs.org [acgpubs.org]
- 10. jocpr.com [jocpr.com]
- 11. Optimization of the β-Elimination/Michael Addition Chemistry on Reversed-Phase Supports for Mass Spectrometry Analysis of O-Linked Protein Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
Validating the Structures of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione Derivatives: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the definitive method for elucidating the atomic arrangement in a crystalline solid, providing unequivocal evidence of a compound's structure and stereochemistry. This guide offers a comparative overview of the crystallographic data for derivatives of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione and presents a detailed protocol for their structural validation.
The core structure, 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, is a versatile building block in organic synthesis. The introduction of a phenyl group at the 5-position, and further substitutions thereon, leads to a class of compounds with significant potential in medicinal chemistry and materials science. X-ray crystallography provides the ultimate confirmation of the successful synthesis and the precise conformation of these molecules.
Comparative Crystallographic Data of 5-Substituted 2,2-Dimethyl-1,3-dioxane-4,6-dione Derivatives
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | R-factor |
| (E)-2,2-Dimethyl-5-(3-phenylallylidene)-1,3-dioxane-4,6-dione | C₁₅H₁₄O₄ | Triclinic | P-1 | 6.9171(14) | 7.0961(14) | 13.732(3) | 94.79 | 90.79 | 98.31 | 664.4(2) | 2 | 0.055 |
| 2-{4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl}acetonitrile | C₁₅H₁₄N₂O₄ | Triclinic | P-1 | 5.204(3) | 11.239(3) | 12.209(4) | 85.51 | 82.30 | 84.54 | 702.9(5) | 2 | 0.048 |
| 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | C₁₃H₁₂O₅ | Monoclinic | P2₁/c | 10.384(2) | 7.589(2) | 15.114(3) | 90 | 97.43(3) | 90 | 1180.7(4) | 4 | 0.044 |
| 5-[4-(Diethylamino)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | C₁₇H₂₁NO₄ | Monoclinic | P2₁/n | 10.134(1) | 14.156(1) | 11.532(1) | 90 | 104.28(1) | 90 | 1601.5(3) | 4 | 0.042 |
Table 1. Comparative crystallographic data for selected 5-substituted 2,2-dimethyl-1,3-dioxane-4,6-dione derivatives.
Experimental Protocol for Single-Crystal X-ray Diffraction
The validation of a novel derivative's structure by X-ray crystallography follows a well-established workflow. The protocol outlined below is a generalized procedure for small organic molecules.
Crystal Growth
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.[1]
-
Method: Slow evaporation of a saturated solution is the most common method. Other techniques include slow cooling of a saturated solution and vapor diffusion.
-
Solvent Selection: A solvent or a mixture of solvents in which the compound has moderate solubility should be chosen. Common solvents include ethanol, methanol, acetone, ethyl acetate, and dichloromethane.
-
Procedure:
-
Dissolve the purified compound in a minimal amount of a suitable solvent, warming gently if necessary to achieve complete dissolution.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.
-
Allow the vial to stand undisturbed in a vibration-free environment for several days to weeks.
-
Harvest well-formed, single crystals of a suitable size (typically 0.1-0.3 mm in each dimension).[2]
-
Data Collection
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector is used.[3]
-
Crystal Mounting: A selected crystal is mounted on a goniometer head, often using a cryoprotectant to prevent ice formation if data is to be collected at low temperatures (typically 100 K).[2]
-
Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[3] The data collection strategy is optimized to ensure a complete and redundant dataset is obtained to the highest possible resolution.[4]
Structure Solution and Refinement
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for various experimental factors.[5]
-
Structure Solution: The initial atomic positions are determined from the processed diffraction data using methods such as direct methods or Patterson synthesis.[2]
-
Structure Refinement: The initial structural model is refined against the experimental data by iteratively adjusting atomic positions, occupancies, and thermal parameters to improve the agreement between the calculated and observed structure factors.[2] The quality of the final model is assessed using statistical indicators like the R-factor and goodness-of-fit.[2]
Visualizing the Workflow
The process of validating a chemical structure using X-ray crystallography can be summarized in the following workflow diagram.
References
A Comparative Study: 5-Phenylmeldrum's Acid vs. Diethyl Phenylmalonate in Condensation Reactions
For researchers and professionals in drug development and organic synthesis, the choice of active methylene compounds is critical for the efficiency and success of condensation reactions. This guide provides an objective comparison of two such reagents, 5-Phenylmeldrum's Acid and diethyl phenylmalonate, focusing on their performance in key carbon-carbon bond-forming reactions. Experimental data, detailed protocols, and reaction pathway visualizations are presented to aid in reagent selection and experimental design.
Executive Summary
5-Phenylmeldrum's Acid, a derivative of Meldrum's acid, is characterized by its high acidity and reactivity, making it a potent substrate for Knoevenagel condensation reactions. Its rigid cyclic structure contributes to high yields and often mild reaction conditions. Diethyl phenylmalonate, a classic malonic ester derivative, is a versatile reagent widely employed in Michael additions and Claisen condensations. While generally requiring stronger bases and more forcing conditions than 5-Phenylmeldrum's Acid, it offers a broader range of applications in the synthesis of various carbocyclic and heterocyclic systems.
Data Presentation: Performance in Condensation Reactions
The following table summarizes quantitative data from representative condensation reactions for both 5-Phenylmeldrum's Acid (represented by the closely related Meldrum's acid in a typical Knoevenagel condensation) and diethyl phenylmalonate.
| Reaction Type | Reagent | Electrophile | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Knoevenagel Condensation | Meldrum's Acid | 4-Nitrobenzaldehyde | None | Methanol | Room Temp | 0.5 | 94 | [1] |
| Knoevenagel Condensation | Meldrum's Acid | Benzaldehyde | None | Methanol | Room Temp | 0.5 | 70 | [1] |
| Michael Addition | Diethyl Phenylmalonate | Chalcone | NiCl₂/(-)-Sparteine | Toluene | 25 | 5 | 90 | [2] |
| Claisen Condensation (synthesis of) | Ethyl Phenylacetate | Diethyl Oxalate | Sodium Ethoxide | Ethanol/Ether | 60-80 | N/A | 85 | [3] |
| Claisen Condensation (self-condensation) | Ethyl Phenylacetate | Ethyl Phenylacetate | Potassium t-butoxide | None | 100 | 0.5 | 80 | [4] |
Experimental Protocols
Knoevenagel Condensation of Meldrum's Acid with Aromatic Aldehydes
This protocol is representative for the Knoevenagel condensation of Meldrum's acid and its 5-substituted derivatives like 5-Phenylmeldrum's Acid.
Materials:
-
Meldrum's acid (or 5-Phenylmeldrum's Acid) (1.0 eq)
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde, benzaldehyde) (1.0 eq)
-
Methanol
Procedure:
-
To a solution of Meldrum's acid (0.2 g, 1.39 mmol) in methanol (2 mL), add the aromatic aldehyde (1.39 mmol).[1]
-
Stir the reaction mixture at room temperature.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.[1]
-
Upon completion, remove the solvent under reduced pressure to obtain the crude product.[1]
-
The product can be further purified by recrystallization if necessary.
Michael Addition of Diethyl Phenylmalonate to Chalcone
Materials:
-
Diethyl phenylmalonate (1.2 eq)
-
Chalcone (1.0 eq)
-
Nickel(II) chloride (NiCl₂) (10 mol%)
-
(-)-Sparteine (10 mol%)
-
Toluene, anhydrous
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry flask under a nitrogen atmosphere, stir a mixture of NiCl₂ (10 mol%) and (-)-Sparteine (10 mol%) in dry toluene at room temperature for 30 minutes.[2]
-
Add chalcone to the catalyst mixture and stir for an additional 30 minutes.[2]
-
Slowly add a solution of diethyl phenylmalonate in dry toluene to the reaction mixture.[2]
-
Stir the reaction at 25°C and monitor its progress by TLC. The reaction is typically complete within 5 hours.[2]
-
Quench the reaction by adding 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Claisen Condensation for the Synthesis of Diethyl Phenylmalonate
This protocol describes the synthesis of diethyl phenylmalonate, a key starting material for many condensation reactions.
Materials:
-
Sodium metal (1.0 eq)
-
Absolute ethanol
-
Anhydrous diethyl ether
-
Ethyl phenylacetate (1.0 eq)
-
Diethyl oxalate (1.0 eq)
-
Dilute sulfuric acid
Procedure:
-
Prepare a solution of sodium ethoxide by cautiously dissolving sodium metal in absolute ethanol.
-
In a separate flask, cool the sodium ethoxide solution in an ice bath.
-
Slowly add a mixture of ethyl phenylacetate and diethyl oxalate to the cooled sodium ethoxide solution with stirring.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C to drive the reaction to completion.[3]
-
Cool the reaction mixture and neutralize with dilute sulfuric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting diethyl phenyloxalylacetate by distillation.
-
The intermediate is then decarbonylated by heating at 100–120°C to yield diethyl phenylmalonate.[3]
Mandatory Visualization
Caption: Knoevenagel condensation pathway of 5-Phenylmeldrum's Acid.
Caption: Michael addition pathway with diethyl phenylmalonate.
Caption: Claisen condensation pathway of diethyl phenylmalonate.
Conclusion
Both 5-Phenylmeldrum's Acid and diethyl phenylmalonate are valuable reagents in the synthetic chemist's toolbox for condensation reactions. 5-Phenylmeldrum's Acid excels in Knoevenagel condensations, often proceeding under mild, catalyst-free conditions to afford high yields of α,β-unsaturated products. Diethyl phenylmalonate, while requiring more stringent basic conditions, demonstrates broader utility in both Michael additions and Claisen condensations, providing access to a wider variety of complex molecular architectures. The choice between these two reagents will ultimately depend on the specific transformation desired, the sensitivity of the substrates, and the desired reaction conditions.
References
Comparative Electrochemical Analysis of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione Derivatives: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the comparative analysis of the electrochemical properties of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione derivatives, commonly known as 5-phenyl Meldrum's acid derivatives. Due to a scarcity of directly comparable, quantitative electrochemical data in published literature, this document focuses on establishing a robust experimental protocol for researchers to generate and compare these valuable parameters. Understanding the electrochemical behavior of these compounds is crucial for applications in medicinal chemistry, materials science, and synthetic organic chemistry, where electron transfer processes play a pivotal role.
Introduction to the Electrochemical Landscape of Meldrum's Acid Derivatives
2,2-Dimethyl-1,3-dioxane-4,6-dione, or Meldrum's acid, is a versatile reagent in organic synthesis. The introduction of a phenyl group at the 5-position, and further substitution on this aryl ring, can significantly influence the electronic properties of the molecule. While extensive research has been conducted on their synthesis and reactivity in various organic reactions, a systematic study of their electrochemical characteristics is less prevalent.
Electrochemical techniques, particularly cyclic voltammetry (CV), offer a powerful tool to probe the redox behavior of these molecules. By measuring the oxidation and reduction potentials, researchers can gain insights into the electron-donating or -withdrawing nature of substituents on the phenyl ring, the stability of the resulting radical ions, and the overall electronic structure of the derivatives. This information is invaluable for designing molecules with specific redox properties for applications such as targeted drug delivery, sensor development, and catalysis.
Experimental Protocols for Electrochemical Characterization
To ensure reproducibility and enable meaningful comparisons, a standardized experimental protocol is essential. The following section details the methodology for conducting cyclic voltammetry studies on this compound derivatives.
Materials and Reagents
-
Analytes: A series of this compound derivatives with varying substituents on the phenyl ring (e.g., -OCH₃, -CH₃, -Cl, -NO₂) should be synthesized and purified to a high degree.
-
Solvent: A non-aqueous, polar, aprotic solvent is required. Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) of electrochemical grade are common choices. The solvent must be dried over a suitable drying agent (e.g., molecular sieves) to remove residual water, which can interfere with the electrochemical measurements.
-
Supporting Electrolyte: A non-reactive electrolyte is necessary to ensure conductivity of the solution. Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP) at a concentration of 0.1 M are widely used.
-
Reference Electrode: A stable reference electrode is crucial for obtaining accurate potential measurements. A silver/silver ion (Ag/Ag⁺) or a saturated calomel electrode (SCE) can be used. It is important to report the reference electrode used, as potentials are relative.
-
Working Electrode: A glassy carbon electrode (GCE) is a common choice for studying organic compounds due to its wide potential window and inertness. The electrode surface should be polished before each experiment using alumina slurry to ensure a clean and reproducible surface.
-
Counter Electrode: A platinum wire or foil is typically used as the counter (or auxiliary) electrode.
Instrumentation
A potentiostat/galvanostat capable of performing cyclic voltammetry is required. This instrument applies a potential waveform to the working electrode and measures the resulting current.
Experimental Procedure for Cyclic Voltammetry
-
Solution Preparation: Prepare a stock solution of the analyte (e.g., 1 mM) in the chosen solvent containing the supporting electrolyte (0.1 M).
-
Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode immersed in the analyte solution.
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can undergo reduction and interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry Scan:
-
Set the initial and final potentials to a value where no faradaic current is observed.
-
Define the switching potential to encompass the expected redox events.
-
Set the scan rate (e.g., 100 mV/s).
-
Initiate the potential scan and record the resulting cyclic voltammogram (a plot of current vs. potential).
-
-
Data Acquisition: Record several cycles to ensure the system has reached a steady state.
-
Varying Scan Rate: Perform the experiment at different scan rates (e.g., 25, 50, 100, 200, 400 mV/s) to investigate the nature of the electrochemical process (e.g., diffusion-controlled vs. surface-adsorbed).
-
Internal Standard: It is good practice to add an internal standard with a known and stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), at the end of the experiment to calibrate the potential scale.
Data Presentation and Analysis
The collected cyclic voltammetry data should be presented in a clear and organized manner to facilitate comparison between different derivatives.
Table 1: Comparative Electrochemical Data of this compound Derivatives
| Derivative (Substituent) | Oxidation Potential (Epa) / V vs. Ref. | Reduction Potential (Epc) / V vs. Ref. | ΔEp (Epa - Epc) / mV | ipa/ipc |
| H | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| p-OCH₃ | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| p-CH₃ | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| p-Cl | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| p-NO₂ | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
-
Epa (Anodic Peak Potential): The potential at which the oxidation peak current is maximum.
-
Epc (Cathodic Peak Potential): The potential at which the reduction peak current is maximum.
-
ΔEp: The difference between the anodic and cathodic peak potentials. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
-
ipa/ipc: The ratio of the anodic to cathodic peak currents. For a reversible process, this ratio is close to 1.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for the electrochemical analysis of this compound derivatives.
Expected Electrochemical Behavior and Structure-Property Relationships
Based on general principles of physical organic chemistry, the following trends can be anticipated:
-
Effect of Substituents: Electron-donating groups (e.g., -OCH₃, -CH₃) on the phenyl ring are expected to lower the oxidation potential, making the molecule easier to oxidize. Conversely, electron-withdrawing groups (e.g., -Cl, -NO₂) will likely increase the oxidation potential. The opposite trend is expected for the reduction potentials.
-
Reversibility: The stability of the radical cations and anions formed upon oxidation and reduction, respectively, will influence the reversibility of the redox processes. Unstable radical ions may undergo subsequent chemical reactions, leading to irreversible or quasi-reversible cyclic voltammograms.
-
Mechanism: The electrochemical process may involve a simple one-electron transfer or more complex mechanisms involving proton-coupled electron transfer or follow-up chemical reactions. Analysis of the cyclic voltammograms at different scan rates and in the presence of proton donors/acceptors can help elucidate the underlying mechanism.
By systematically applying the methodologies outlined in this guide, researchers can generate high-quality, comparable data on the electrochemical properties of this compound derivatives. This will contribute to a deeper understanding of their electronic structure and facilitate their rational design for a wide range of scientific and technological applications.
kinetic studies of reactions involving 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione
A Comparative Guide to the Reactivity of a Versatile Meldrum's Acid Derivative
For researchers, scientists, and professionals in drug development, understanding the kinetic behavior of key chemical intermediates is paramount for reaction optimization and the rational design of synthetic pathways. This guide provides a comparative analysis of the kinetic studies involving 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione, a prominent derivative of Meldrum's acid. We will explore its reactivity in key transformations, benchmarked against alternative compounds, and provide detailed experimental protocols for kinetic analysis.
Thermal Decomposition: The Phenyl Group's Influence
The thermal decomposition of Meldrum's acid derivatives is a well-established method for the generation of highly reactive ketene intermediates.[1] The stability of the 1,3-dioxane-4,6-dione ring and the subsequent rate of decomposition are significantly influenced by the nature of the substituent at the C5 position.
While specific rate constants and activation energies for the thermal decomposition of this compound are not extensively documented in comparative studies, qualitative and computational investigations provide valuable insights. A study on the thermolysis of various C5-substituted Meldrum's acid derivatives suggests a clear relationship between the electronic properties of the substituent and the decomposition temperature.
Table 1: Comparative Thermal Stability of C5-Substituted Meldrum's Acid Derivatives (Qualitative)
| C5-Substituent | Expected Relative Decomposition Temperature | Rationale |
| Phenyl | Moderate | The phenyl group can exert both inductive and resonance effects, leading to a moderate stabilization of the carbanionic intermediate formed during decomposition compared to simple alkyl or electron-withdrawing groups. |
| Electron-Donating Group (e.g., p-methoxyphenyl) | Higher | Increased electron density on the phenyl ring can stabilize the transition state, requiring a higher temperature for decomposition. |
| Electron-Withdrawing Group (e.g., p-nitrophenyl) | Lower | Decreased electron density can destabilize the transition state, facilitating decomposition at a lower temperature. |
| Alkyl (e.g., methyl) | Variable | The effect of alkyl groups is primarily inductive and can vary depending on the specific group. |
A computational study on the thermal decomposition of 5-nitro-5-R-1,3-dioxane compounds (where R = H, Br, CH3) further supports the significant influence of the C5 substituent on the reaction kinetics and thermodynamics.[2] Although this study does not include a phenyl group, it highlights that the substituent dictates the favorability of the decomposition reaction.[2]
Knoevenagel Condensation: A Comparative Look at Reactivity
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, where an active methylene compound reacts with a carbonyl compound. Meldrum's acid and its derivatives are highly effective in this reaction due to the high acidity of the C5-protons.
A comparative study on amino acid-catalyzed Knoevenagel condensations provides quantitative data on the performance of Meldrum's acid against other common active methylene compounds when reacted with 4-dimethylaminobenzaldehyde.
Table 2: Comparison of Active Methylene Compounds in the Histidine-Catalyzed Knoevenagel Condensation with 4-Dimethylaminobenzaldehyde
| Active Methylene Compound | Reaction Time (h) | Product Yield (%) |
| Meldrum's Acid | 2.5 | 70 |
| Malononitrile | 1.5 | 62 |
| 1,3-Indanedione | 6 | 73 |
| Barbituric Acid | 1.5 | 87 |
| Dimedone | 24 | 66 |
Data sourced from a study by Isaac Puckett.
As the data indicates, Meldrum's acid demonstrates a favorable combination of reaction time and yield, highlighting its high reactivity in this transformation. The presence of the 5-phenyl substituent in this compound would further activate the molecule for such condensations.
Experimental Protocols for Kinetic Studies
To facilitate further research and direct comparison, we provide detailed methodologies for key experiments.
Protocol 1: Kinetic Analysis of Thermal Decomposition via Thermogravimetric Analysis (TGA)
Objective: To determine the activation energy and monitor the thermal decomposition profile of this compound and its analogs.
Methodology:
-
A sample of the C5-substituted Meldrum's acid derivative (5-10 mg) is placed in an alumina crucible.
-
The crucible is placed in a thermogravimetric analyzer.
-
The sample is heated from room temperature to 500 °C at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen gas flow of 50 mL/min).
-
The mass loss of the sample is recorded as a function of temperature.
-
The onset temperature of decomposition and the temperature of maximum mass loss rate (from the derivative thermogravimetry, DTG, curve) are determined.
-
The activation energy (Ea) can be calculated using methods such as the Coats-Redfern method by plotting ln[-ln(1-α)/T²] versus 1/T, where α is the fraction of decomposed material and T is the absolute temperature.[3]
Protocol 2: Kinetic Monitoring of the Knoevenagel Condensation via In-Situ NMR Spectroscopy
Objective: To determine the rate constant for the reaction of this compound with an aldehyde.
Methodology:
-
Solutions of this compound, the aldehyde (e.g., benzaldehyde), and a catalyst (e.g., piperidine) in a suitable deuterated solvent (e.g., DMSO-d6) are prepared.
-
The reactants are mixed in an NMR tube at a controlled temperature.
-
¹H NMR spectra are acquired at regular time intervals.
-
The concentration of the reactants and the product are determined by integrating characteristic signals. For example, the disappearance of the aldehyde proton signal and the appearance of the vinylic proton signal of the product can be monitored.
-
The rate of reaction can be determined by plotting the concentration of a reactant or product against time and fitting the data to the appropriate rate law (e.g., second-order).[4]
Visualizing Reaction Pathways
To better understand the processes discussed, the following diagrams illustrate the key reaction mechanisms.
Caption: Thermal decomposition of 5-phenyl-Meldrum's acid.
Caption: Mechanism of the Knoevenagel condensation.
References
The Atom Economy Advantage: Synthesizing Arylidene Malonates with 5-Phenylmeldrum's Acid
In the pursuit of greener and more sustainable chemical processes, atom economy has emerged as a critical metric for evaluating the efficiency of a synthesis. This principle, central to the tenets of green chemistry, assesses the proportion of reactant atoms that are incorporated into the final desired product. This guide provides a comparative analysis of the atom economy of syntheses utilizing 5-Phenylmeldrum's Acid for the preparation of arylidene malonates, a common structural motif in various biologically active compounds. We will compare this approach with a traditional Knoevenagel condensation using malonic acid, providing researchers, scientists, and drug development professionals with quantitative data to inform their synthetic strategy.
Unveiling the Atom Economy: A Head-to-Head Comparison
To illustrate the differences in atom economy, we will examine the Knoevenagel condensation of benzaldehyde with both 5-Phenylmeldrum's Acid and a more traditional malonic acid derivative. The target molecule in both syntheses is the core structure of a benzylidene malonate derivative.
Table 1: Atom Economy Comparison for the Synthesis of Benzylidene Malonate Derivatives
| Parameter | Synthesis using 5-Phenylmeldrum's Acid | Alternative Synthesis using Malonic Acid (Knoevenagel-Doebner) |
| Reactants | 5-Phenylmeldrum's Acid, Benzaldehyde | Malonic Acid, Benzaldehyde, Pyridine (catalyst), Piperidine (catalyst) |
| Product | 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | Cinnamic Acid (after decarboxylation) |
| Byproducts | Water (H₂O) | Water (H₂O), Carbon Dioxide (CO₂) (from decarboxylation), Catalysts |
| Formula Weight (FW) of Reactants | 5-Phenylmeldrum's Acid (C₁₅H₁₂O₄): 256.25 g/mol Benzaldehyde (C₇H₆O): 106.12 g/mol Total: 362.37 g/mol | Malonic Acid (C₃H₄O₄): 104.06 g/mol Benzaldehyde (C₇H₆O): 106.12 g/mol Total: 210.18 g/mol |
| Formula Weight (FW) of Desired Product | 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione (C₁₆H₁₂O₄): 284.26 g/mol | Cinnamic Acid (C₉H₈O₂): 148.16 g/mol |
| Theoretical Atom Economy (%) | (284.26 / 362.37) * 100 = 78.45% | (148.16 / 210.18) * 100 = 70.49% |
| Reported Yield (%) | ~70%[1] | ~95%[2] |
Note: For the alternative synthesis, the atom economy is calculated for the formation of the initial condensation product before decarboxylation for a more direct comparison of the C-C bond forming step. The catalysts in the Knoevenagel-Doebner reaction are not included in the atom economy calculation as they are not consumed in the reaction.
The data clearly indicates that the synthesis utilizing 5-Phenylmeldrum's Acid exhibits a higher theoretical atom economy. This is primarily due to the direct incorporation of the majority of the Meldrum's acid backbone into the final product, with only the elimination of a water molecule. In contrast, the Knoevenagel-Doebner reaction with malonic acid, while a classic and effective method, inherently involves the loss of carbon dioxide during the subsequent decarboxylation step to yield the final cinnamic acid product, thus lowering its overall atom economy.
Experimental Protocols
For a comprehensive understanding, detailed experimental methodologies for both synthetic routes are provided below.
Synthesis of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione using 5-Phenylmeldrum's Acid
This procedure is based on a typical Knoevenagel condensation with Meldrum's acid derivatives.
Materials:
-
5-Phenylmeldrum's Acid
-
Benzaldehyde
-
Solvent (e.g., ethanol or a water-based system)
-
Catalyst (optional, e.g., piperidine or an amine salt)
Procedure:
-
Dissolve 5-Phenylmeldrum's Acid (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add benzaldehyde (1 equivalent) to the solution.
-
If a catalyst is used, add a catalytic amount (e.g., 0.1 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product is collected by filtration and washed with a cold solvent to remove any unreacted starting materials.
-
The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). A reported yield for a similar, uncatalyzed reaction in water is around 70%.[1]
Alternative Synthesis: Knoevenagel-Doebner Condensation of Benzaldehyde with Malonic Acid
This classical method is widely used for the synthesis of cinnamic acids.
Materials:
-
Malonic Acid
-
Benzaldehyde
-
Pyridine
-
Piperidine (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve malonic acid (1 equivalent) and benzaldehyde (1 equivalent) in pyridine.
-
Add a few drops of piperidine as a catalyst.
-
Heat the reaction mixture to reflux and monitor the reaction progress by observing the evolution of carbon dioxide.
-
After the gas evolution ceases, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Collect the crude cinnamic acid by filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water) to obtain pure cinnamic acid. A yield of 95% has been reported for this reaction.[2]
Visualizing the Concept of Atom Economy
To further elucidate the principles discussed, the following diagram illustrates the concept of atom economy in the context of these syntheses.
Caption: A comparison of atom economy in two synthetic routes to benzylidene malonate derivatives.
Conclusion
The assessment of atom economy provides a quantitative foundation for selecting more sustainable synthetic routes. In the case of arylidene malonate synthesis, the use of 5-Phenylmeldrum's Acid offers a distinct advantage in terms of atom economy over the traditional Knoevenagel-Doebner condensation with malonic acid. While reaction yield is an important factor, a holistic evaluation that includes atom economy is crucial for the development of environmentally responsible chemical processes. This guide provides the necessary data and protocols to empower researchers to make more informed decisions in their synthetic endeavors, contributing to the broader goals of green chemistry.
References
Comparative Biological Activity of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the biological activities of compounds derived from 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione, a scaffold of significant interest in medicinal chemistry. This document summarizes key quantitative data, details experimental protocols for activity screening, and visualizes relevant workflows and pathways to support further research and development in this area.
Derivatives of 2,2-Dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The structural versatility of the Meldrum's acid core allows for the synthesis of a diverse library of compounds with potential therapeutic applications. This guide focuses on derivatives bearing a phenyl substituent at the 5-position, a modification that has been explored for various biological effects.
Comparative Analysis of Biological Activities
To facilitate a clear comparison, the following tables summarize the quantitative data from studies screening the biological activities of this compound derivatives and related analogues.
Table 1: Anticancer Activity
Derivatives of Meldrum's acid have shown promising cytotoxic effects against various cancer cell lines. The following table presents the half-maximal inhibitory concentration (IC₅₀) values for several vanillidene and 7-azaindole anchored 1,2,3-triazole hybrid derivatives.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Vanillidene Derivative 3i (decyl substituted) | HeLa | 15.7 | cis-DDP | Not specified |
| A549 | 21.8 | cis-DDP | Not specified | |
| LS174 | 30.5 | cis-DDP | Not specified | |
| 7-Azaindole Triazole Hybrid 6b (4-methyl substitution) | MCF-7 | 6.67 ± 0.39 | Doxorubicin | Not specified |
| HeLa | 4.44 ± 0.32 | Doxorubicin | Not specified | |
| DU-145 | 12.38 ± 0.51 | Doxorubicin | Not specified | |
| HepG2 | 9.97 ± 0.25 | Doxorubicin | Not specified | |
| K562 | 6.03 ± 0.28 | Doxorubicin | Not specified |
cis-DDP: Cisplatin
Table 2: Antimicrobial Activity
The antimicrobial potential of Meldrum's acid derivatives has been evaluated against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key indicator of a compound's efficacy.
| Compound | Bacterial Strain | MIC (µM) | Reference Compound |
| Vanillidene Derivative 3i (decyl substituted) | Escherichia coli | 12.4 | Streptomycin |
| 2,2-Dimethyl-5-(4H-1,2,4-triazol-4-ylaminomethylene)-1,3-dioxane-4,6-dione | Staphylococcus aureus | >512 µg/mL | Not specified |
| Escherichia coli | >512 µg/mL | Not specified | |
| Pseudomonas aeruginosa | >512 µg/mL | Not specified |
Note: The triazole derivative demonstrated synergistic effects when combined with aminoglycoside antibiotics, significantly reducing the MIC of the antibiotics against resistant strains.[2]
Table 3: Anti-inflammatory Activity
While the anti-inflammatory properties of various heterocyclic compounds are widely studied, specific quantitative data for this compound derivatives from the searched literature is limited. However, the general mechanisms of anti-inflammatory action often involve the inhibition of cyclooxygenase (COX) enzymes. For comparison, the following table includes data for other heterocyclic compounds evaluated for COX inhibition. Researchers can adapt the provided experimental protocols to screen the phenyl-substituted Meldrum's acid derivatives for similar activity.
| Compound Class | Target | IC₅₀ (µM) |
| 2-Benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives | COX-2 | 0.29 - 3.3 |
| 1,5-Diaryl-based pyrazole analogues | COX-2 | 0.52 - 22.25 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key biological activity screening assays.
Anticancer Activity Screening: MTT Assay
This protocol is adapted from studies on Meldrum's acid derivatives.[1]
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549, LS174) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to attach overnight.
-
Compound Treatment: The test compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC₅₀ Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity Screening: Broth Microdilution Method
This protocol is based on the evaluation of a triazole derivative of Meldrum's acid.[2]
-
Preparation of Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) are cultured in a suitable broth medium overnight. The bacterial suspension is then diluted to achieve a standardized concentration (e.g., 10⁵ CFU/mL).
-
Preparation of Test Compounds: The compounds are dissolved in a solvent such as DMSO and then serially diluted in broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: The standardized bacterial suspension is added to each well containing the test compound.
-
Controls: Positive (broth with bacteria) and negative (broth only) controls are included on each plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a viability indicator like resazurin.
Anti-inflammatory Activity Screening: COX Inhibition Assay
This is a general protocol for evaluating the inhibition of cyclooxygenase enzymes, a common mechanism for anti-inflammatory drugs.
-
Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes and arachidonic acid (substrate) are prepared in a suitable buffer.
-
Compound Incubation: The test compounds are pre-incubated with the COX enzyme in a 96-well plate for a short period to allow for binding.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.
-
Incubation: The reaction mixture is incubated for a specific time at a controlled temperature (e.g., 37°C).
-
Termination and Detection: The reaction is terminated, and the amount of prostaglandin E₂ (PGE₂) produced is quantified using a commercial ELISA kit.
-
IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.
Visualizing Experimental Processes and Pathways
To provide a clearer understanding of the experimental workflow and a potential mechanism of action, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to the Applications of 5-Phenylmeldrum's Acid in Organic Synthesis
Introduction
5-Phenylmeldrum's Acid, formally known as 2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione, is a versatile cyclic acylal that serves as a valuable intermediate in organic synthesis. Its unique structural features, particularly the high acidity of the C-5 proton (in its unsubstituted form) and its capacity to generate highly reactive intermediates under mild conditions, make it a powerful tool for constructing complex molecular architectures.[1] This guide provides a comparative analysis of the key applications of 5-Phenylmeldrum's Acid, evaluating its performance against alternative synthetic reagents and providing detailed experimental insights for researchers in organic chemistry and drug development.
The primary utility of 5-Phenylmeldrum's Acid lies in its function as a synthetic equivalent of phenylmalonic acid or its corresponding esters (e.g., diethyl phenylmalonate).[2][3] Compared to traditional malonic esters, which often require strong bases for deprotonation and harsh conditions for subsequent transformations, 5-Phenylmeldrum's Acid offers the advantage of enhanced reactivity, often enabling reactions to proceed under significantly milder conditions.[3]
Synthesis of 5-Phenylmeldrum's Acid
The standard method for synthesizing 5-substituted Meldrum's acid derivatives involves the condensation of a substituted malonic acid with acetone, typically in the presence of acetic anhydride and a catalytic amount of strong acid.[4][5]
Experimental Protocol: Synthesis of this compound[4]
A round-bottom flask equipped with a magnetic stir bar is charged with phenylmalonic acid (1.0 equiv) and acetic anhydride (5-8 M), and the mixture is cooled to 0 °C in an ice/water bath. Concentrated sulfuric acid (2-3 drops) is added, followed by the dropwise addition of acetone (1.1 equiv). The reaction is allowed to warm to room temperature and stirred for 6 hours. The resulting mixture is then refrigerated for 2 hours to facilitate precipitation. The solid product is collected by filtration, rinsed with cold water and diethyl ether, and dried to afford 5-Phenylmeldrum's Acid.
Caption: Synthesis of 5-Phenylmeldrum's Acid.
Performance Comparison: Synthesis Starting Materials
The synthesis of 5-Phenylmeldrum's Acid provides a stable, crystalline solid that is often easier to handle and purify than the corresponding liquid dialkyl phenylmalonates, which are typically prepared via Fischer esterification.
| Method | Starting Material | Reagents | Conditions | Typical Yield | Reference |
| Meldrum's Acid Route | Phenylmalonic Acid | Acetone, Acetic Anhydride, H₂SO₄ | 0°C to RT, 6h | Good to High | [4] |
| Malonic Ester Route | Phenylmalonic Acid | Ethanol, H₂SO₄ (cat.) | Reflux | ~85-95% | Standard Fischer Esterification |
Key Application 1: Intramolecular Friedel-Crafts Acylation
A significant application of 5-substituted Meldrum's acids is their use as internal acylating agents in intramolecular Friedel-Crafts reactions to form polycyclic ketones.[6] This transformation is particularly effective for synthesizing 1-indanones, 1-tetralones, and other benzocyclic systems under mild, Lewis-acid-catalyzed conditions.[7][8] The reaction proceeds via activation by the Lewis acid, followed by cyclization and subsequent loss of acetone and carbon dioxide.
This method avoids the need to prepare and handle more reactive acyl chlorides, which is the standard approach in Friedel-Crafts acylations.
References
- 1. ic.unicamp.br [ic.unicamp.br]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione, a compound often utilized in complex organic synthesis.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is crucial to handle this compound with care in a well-ventilated area.[1] Personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and protective clothing, should be worn at all times to avoid skin and eye contact.[1] In the event of a spill, avoid dust formation and breathing in any vapors or mist.[1] All sources of ignition should be removed from the area, and spark-proof tools should be used during cleanup.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural outline:
-
Collection and Storage of Waste:
-
Waste Characterization and Profiling:
-
It is the responsibility of the waste generator to accurately classify the waste.[2] While specific data for this compound is limited, related compounds are noted to be potentially very toxic to aquatic life.[2] Therefore, it is prudent to manage this compound as a hazardous waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for assistance in characterizing and profiling the waste.
-
-
Arranging for Professional Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the chemical waste.[3]
-
Provide the disposal company with all necessary information regarding the waste, including its chemical composition and any known hazards.
-
-
Environmental Protection:
Disposal Data Management
Maintaining accurate records of chemical waste is essential for regulatory compliance and laboratory safety. The following table outlines the key information to be documented for the disposal of this compound.
| Data Point | Description | Recommended Practice |
| Chemical Name | The full chemical name and any common names. | This compound |
| CAS Number | The unique Chemical Abstracts Service registry number. | Not readily available in search results. Record if known. |
| Quantity | The total amount of waste material. | Record in grams or kilograms. |
| Date of Generation | The date the waste was generated. | Use a clear and consistent format (e.g., YYYY-MM-DD). |
| Hazard Classification | The determined hazard class of the waste. | Consult EHS and local regulations. Likely to be classified as hazardous to the aquatic environment.[2] |
| Container Type | The type of container used for waste storage. | Note if it is glass, plastic, or metal and its size. |
| Disposal Vendor | The name of the licensed disposal company. | Maintain contact information for the vendor. |
| Manifest Number | The tracking number from the hazardous waste manifest. | Retain a copy of the manifest for your records. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione
This guide provides critical safety and logistical information for the handling and disposal of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione (CAS No. 15231-78-4), also known as 5-Phenylmeldrum's Acid. This information is intended for researchers, scientists, and professionals in drug development.
Disclaimer: A comprehensive Safety Data Sheet (SDS) for this specific compound was not publicly available at the time of this writing. The following guidance is based on the safety protocols for structurally similar compounds, such as Meldrum's Acid, and general best practices for laboratory chemical handling. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and to obtain the specific SDS from your supplier before commencing any work.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against potential exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield may be required for splash hazards. | Protects eyes from dust particles and potential splashes of solutions containing the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). | Prevents direct skin contact, which may cause irritation.[1] Gloves should be inspected before use and disposed of properly after handling. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher-level respirator should be used, especially when handling the solid form, to prevent inhalation of dust particles.[1] | Minimizes the risk of respiratory tract irritation. |
| Skin and Body Protection | A laboratory coat, long-sleeved attire, and closed-toe shoes are mandatory. | Provides a barrier against accidental skin contact with the chemical. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for minimizing risk and ensuring a safe laboratory environment.
-
Preparation:
-
Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood, to control dust and vapors.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Assemble all necessary equipment and reagents before you begin.
-
Don all required PPE as specified in the table above.
-
-
Handling the Compound:
-
When weighing or transferring the solid, do so carefully to minimize the generation of dust.
-
If preparing a solution, slowly add the solid to the solvent to avoid splashing.
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[2]
-
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
-
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification and Collection:
-
All waste containing this compound should be considered hazardous waste unless determined otherwise by your institution's EHS department.
-
Collect waste in a clearly labeled, compatible, and sealed container. The label should include "Hazardous Waste" and the full chemical name.
-
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials.[4]
-
-
Final Disposal:
-
Do not dispose of this chemical down the drain or in the regular trash.[4]
-
Arrange for the collection and disposal of the chemical waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1]
-
Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before the container is disposed of according to institutional guidelines.[4]
-
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






